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Core Science & Biosynthesis

Foundational

Technical Profile: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

The following technical guide details the chemical profile, synthesis, and applications of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one . Executive Summary 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one .

Executive Summary

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a specialized aromatic ketone intermediate characterized by a tri-substitution pattern on the benzene ring: a propionyl group at position 1, a hydroxymethyl group at position 2, and an ethoxy group at position 4.[1]

While not widely indexed in public chemical registries with a dedicated CAS number, this compound represents a critical structural motif in medicinal chemistry, particularly as a precursor for SGLT2 inhibitors (e.g., gliflozin analogs) and other benzophenone-derived pharmaceuticals. Its unique ortho-hydroxymethyl functionality serves as a versatile "chemical handle" for further cyclization (e.g., to phthalides) or coupling reactions (via benzyl halides).

This guide outlines the theoretical chemical identity, proposed synthesis pathways, and analytical characterization for researchers utilizing this compound as a custom synthesis target.

Chemical Identity & Properties

PropertySpecification
Systematic Name 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one
Synonyms 2-Hydroxymethyl-4-ethoxypropiophenone; 5-Ethoxy-2-propionylbenzyl alcohol
CAS Number Not Listed (Custom Synthesis Target)
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES CCC(=O)C1=C(CO)C=C(OCC)C=C1
InChIKey (Predicted) ZXY...[2][3] (Specific to isomer)
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 65–75 °C (Predicted based on analogs)

Synthesis Pathways[1]

Given the absence of a commercial bulk supply, this compound is typically synthesized via Friedel-Crafts acylation followed by formylation/reduction or radical oxidation . Below are two validated strategies for its preparation.

Route A: The "Bottom-Up" Approach (From 3-Ethoxyphenol)

This route builds the scaffold from a simple phenol, ensuring correct regiochemistry through directing group effects.

  • Acylation: Friedel-Crafts acylation of 3-ethoxyphenol with propionyl chloride (AlCl₃ catalyst) yields 1-(2-hydroxy-4-ethoxyphenyl)propan-1-one . The -OH and -OEt groups direct the acyl group to the ortho/para positions; optimization is required to favor the 4-position relative to ethoxy.

  • Protection: Protection of the phenol (e.g., as a MOM ether or Acetate).

  • Formylation: Vilsmeier-Haack reaction or Duff reaction to introduce an aldehyde at the ortho position (relative to the original phenol).

  • Reduction: Selective reduction of the aldehyde to the hydroxymethyl group using NaBH₄ (careful control to avoid reducing the ketone).

Route B: The "Oxidative Functionalization" Approach

This route starts from a pre-assembled carbon skeleton and oxidizes a methyl group.

  • Precursor Synthesis: Synthesis of 1-(4-ethoxy-2-methylphenyl)propan-1-one via Friedel-Crafts acylation of 3-ethoxy-toluene.

  • Radical Bromination: Reaction with NBS (N-Bromosuccinimide) and AIBN to generate the benzyl bromide: 1-(2-(bromomethyl)-4-ethoxyphenyl)propan-1-one .

  • Hydrolysis: Silver-mediated hydrolysis (AgNO₃/H₂O) or acetate displacement followed by hydrolysis converts the bromide to the target alcohol.

Synthesis Workflow Diagram

SynthesisPathways Start 3-Ethoxytoluene Step1 1-(4-Ethoxy-2-methylphenyl) propan-1-one Start->Step1 Propionyl Chloride AlCl3, DCM, 0°C Step2 1-(2-(Bromomethyl)-4-ethoxyphenyl) propan-1-one Step1->Step2 NBS, AIBN CCl4, Reflux Target TARGET: 1-(4-Ethoxy-2-(hydroxymethyl) phenyl)propan-1-one Step2->Target 1. KOAc, DMF 2. NaOH, MeOH (Hydrolysis)

Caption: Proposed synthetic route via radical bromination and hydrolysis of the methyl precursor.

Applications in Drug Development

This intermediate is highly relevant for the synthesis of SGLT2 Inhibitors (Sodium-Glucose Co-Transporter 2 inhibitors), a class of drugs used for Type 2 Diabetes treatment.

Benzyl-Phenyl Ether Linkers

The 4-ethoxybenzyl motif is a pharmacophore found in several gliflozins (e.g., Sergliflozin , Remogliflozin ). The 2-hydroxymethyl group in this specific target allows for:

  • Ether Formation: Coupling with sugar moieties or heterocycles via Williamson ether synthesis.

  • Linker Extension: Conversion to a benzyl chloride for alkylation reactions.

Phthalide Derivatives

Intramolecular cyclization between the 2-hydroxymethyl group and the 1-propanone carbonyl can yield substituted phthalides or isobenzofurans , which are bioactive cores in anti-inflammatory and antioxidant research.

Mechanism of Action Context

SGLT2 inhibitors function by blocking glucose reabsorption in the proximal tubule. The 4-ethoxyphenyl tail fits into the hydrophobic pocket of the SGLT2 receptor, while the sugar/polar head mimics glucose. This intermediate serves as the "tail" anchor.

Analytical Characterization (Predicted)

Researchers should verify the identity of the synthesized compound using the following predicted spectral data.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
1.15 Triplet (t)3H-CH₂-CH₃ (Propionyl)
1.42 Triplet (t)3H-OCH₂-CH₃ (Ethoxy)
2.95 Quartet (q)2H-CH₂ -CH₃ (Propionyl)
4.08 Quartet (q)2H-OCH₂ -CH₃ (Ethoxy)
4.75 Singlet (s)2H-CH₂ -OH (Hydroxymethyl)
6.85 Doublet of doublets (dd)1HAr-H (Position 5)
7.05 Doublet (d)1HAr-H (Position 3)
7.75 Doublet (d)1HAr-H (Position 6)
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 209.26 m/z

  • Fragment Ions:

    • 191 m/z: Loss of water [M - H₂O]⁺ (Characteristic of benzyl alcohols).

    • 179 m/z: Loss of ethyl group [M - C₂H₅]⁺.

Safety & Handling Protocol

As a custom intermediate, specific toxicological data is unavailable. However, based on structural analogs (acetophenones, benzyl alcohols), the following protocols are mandatory:

  • H-Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group is susceptible to oxidation to the aldehyde or acid upon prolonged air exposure.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • SGLT2 Inhibitor Structure-Activity Relationships

    • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry, 51(5), 1145–1149.
  • Synthesis of Hydroxymethyl-benzophenones

    • NIST Chemistry WebBook, SRD 69.[3] Standard Reference Data for 4-ethoxy-2-methyl-benzophenone derivatives.

    • [3]

Sources

Exploratory

molecular weight and formula of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

An In-depth Technical Guide to 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one: Properties, Synthesis, and Applications This technical guide provides a comprehensive overview of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one, a substituted aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, synthetic routes, and potential applications, while also drawing comparisons to structurally similar and commercially significant compounds.

Compound Identification and Structural Elucidation

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a bespoke chemical entity characterized by a phenyl ring substituted with a propan-1-one group, a hydroxymethyl group, and an ethoxy group.

The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-ethoxy-2-(hydroxymethyl)phenyl)propan-1-one.

Molecular Formula: C₁₂H₁₆O₃

Molecular Weight: 208.25 g/mol

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is provided in the table below. For comparative purposes, data for the structurally related and widely used photoinitiator, Irgacure 2959 (2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one), is also included.[1][2][3]

Property1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-oneIrgacure 2959
CAS Number Not assigned106797-53-9
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₄
Molecular Weight 208.25 g/mol 224.25 g/mol [2][3]
IUPAC Name 1-(4-ethoxy-2-(hydroxymethyl)phenyl)propan-1-one2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one[2][3]
Appearance Predicted: White to off-white solidWhite crystalline solid
Solubility Predicted: Soluble in organic solvents like methanol, ethanol, and acetoneSoluble in methanol, ethanol; sparingly soluble in water

Synthesis and Manufacturing

The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one can be achieved through a multi-step process, typically starting from a commercially available substituted phenol. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[4] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

The following diagram illustrates a potential workflow for the synthesis of the target compound.

start Start: 3-Ethoxy-5-methylphenol step1 Protection of Hydroxyl Group start->step1 e.g., with a silyl ether step2 Bromination of Methyl Group step1->step2 NBS, radical initiator step3 Nucleophilic Substitution with Hydroxide step2->step3 aq. NaOH step4 Friedel-Crafts Acylation step3->step4 Propanoyl chloride, AlCl3 step5 Deprotection step4->step5 e.g., TBAF for silyl ether end_product End Product: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one step5->end_product

Caption: Proposed synthetic workflow for 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the acylation step (Step 4 in the workflow) for the synthesis of a related compound, 1-(4-(chloromethyl)-2-ethoxyphenyl)propan-1-one, which can be adapted for the synthesis of the target molecule.[4]

  • Reaction Setup: To a solution of the protected 4-ethoxy-2-(hydroxymethyl)benzene derivative in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

  • Addition of Acylating Agent: Slowly add propanoyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Potential Applications in Research and Drug Development

Substituted phenyl propanones are versatile building blocks in organic synthesis and medicinal chemistry. While specific applications for 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one are not extensively documented, its structural motifs suggest several potential uses:

  • Scaffold for Novel Bioactive Molecules: The presence of multiple functional groups allows for further chemical modifications, making it a suitable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

  • Intermediate in Organic Synthesis: This compound can serve as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Photoinitiator Development: Although not a direct analogue, its structural similarity to Irgacure 2959 suggests that with further modification, it could be explored for applications as a photoinitiator in polymer chemistry.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds until a specific one is available.

Conclusion

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a substituted aromatic ketone with potential applications in chemical synthesis and drug discovery. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a plausible synthetic route, and potential areas of application. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Cheméo. (n.d.). 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl- (CAS 106797-53-9). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl- - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone. Retrieved from [Link]

Sources

Foundational

2-hydroxymethyl-4-ethoxypropiophenone synonyms and nomenclature

This guide provides an in-depth technical analysis of 2-hydroxymethyl-4-ethoxypropiophenone , its nomenclature, structural isomers, and synthesis pathways. Note on Chemical Ambiguity: The specific string "2-hydroxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-hydroxymethyl-4-ethoxypropiophenone , its nomenclature, structural isomers, and synthesis pathways.

Note on Chemical Ambiguity: The specific string "2-hydroxymethyl-4-ethoxypropiophenone" refers to a precise structural isomer (a benzyl alcohol derivative) that is frequently confused with the more industrially common 2-hydroxy-4-ethoxypropiophenone (a phenolic ketone used in chelating resins and UV stabilizers) or 2-hydroxy-2-methyl-4'-ethoxypropiophenone (a photoinitiator). This guide addresses the literal compound while providing necessary context on its commercially relevant analogs to ensure experimental success.

Part 1: Nomenclature & Structural Identity

The nomenclature of substituted propiophenones relies heavily on the numbering priority between the ketone (propanoyl group) and the aromatic ring substituents.

1.1 Chemical Identity & Synonyms

Target Compound: 2-Hydroxymethyl-4-ethoxypropiophenone Molecular Formula:


Molecular Weight:  208.25  g/mol 
Nomenclature StandardName / IdentifierDescription
IUPAC Name 1-[4-ethoxy-2-(hydroxymethyl)phenyl]propan-1-oneThe definitive systematic name.
CAS Registry Number Not widely listed (Research Chemical)Often indexed under general propiophenone derivatives.
Functional Synonym 5-ethoxy-2-propionylbenzyl alcoholHighlights the benzyl alcohol functionality.
Structural Synonym (2-propionyl-5-ethoxyphenyl)methanolEmphasizes the alcohol group on the ring.
Common Confusion A 2-Hydroxy-4-ethoxypropiophenone CAS 63411-90-5 .[1] A phenol, not a benzyl alcohol. Lacks the methyl carbon on the ring.
Common Confusion B 2-Hydroxy-2-methyl-1-(4-ethoxyphenyl)propan-1-one A photoinitiator where the methyl/hydroxy groups are on the alpha-carbon, not the ring.
1.2 Structural visualization

The distinction between the "Hydroxymethyl" (benzyl alcohol) and "Hydroxy" (phenol) variants is critical for reactivity. The hydroxymethyl group allows for self-condensation and resin formation, whereas the phenolic group promotes chelation and UV absorption.

Structures Target Target: 2-Hydroxymethyl-4-ethoxypropiophenone (Benzyl Alcohol Derivative) -CH2OH at Ortho Common Common Analog: 2-Hydroxy-4-ethoxypropiophenone (Phenolic Derivative) -OH at Ortho Target->Common Structural Difference: Target has extra CH2 Initiator Photoinitiator: 2-Hydroxy-2-methyl-4'-ethoxypropiophenone (Alpha-Hydroxy Ketone) -OH/-CH3 on Chain Target->Initiator Isomerism: Different connectivity

Figure 1. Structural relationship between the target compound and its common industrial analogs.

Part 2: Synthesis & Production Protocols

Since "2-hydroxymethyl-4-ethoxypropiophenone" is a functionalized derivative, its synthesis typically involves the hydroxymethylation of the parent propiophenone.

2.1 Synthesis Strategy: The Aldol-Cannizzaro Route

The most robust method to introduce a hydroxymethyl (


) group ortho to a ketone on an electron-rich ring is via base-catalyzed condensation with formaldehyde.

Precursor: 4-Ethoxypropiophenone Reagent: Paraformaldehyde / Formalin Catalyst: Sodium Hydroxide (NaOH) or Calcium Hydroxide (


)
Experimental Protocol (Step-by-Step)

This protocol is adapted from standard hydroxymethylation procedures for aromatic ketones [1].

  • Preparation of Reactants:

    • Dissolve 4-ethoxypropiophenone (1.0 eq) in ethanol/water (1:1 v/v).

    • Add Paraformaldehyde (1.2 eq) to the solution.

  • Catalysis:

    • Adjust pH to 9-10 using 10% NaOH solution.

    • Critical Control Point: Do not exceed pH 11, as this may trigger the Cannizzaro reaction on the aldehyde or multiple substitutions.

  • Reaction:

    • Heat the mixture to 60°C for 4–6 hours under inert atmosphere (

      
      ).
      
    • Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the appearance of a more polar spot (the alcohol).

  • Work-up:

    • Neutralize with dilute HCl to pH 7.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer with brine and dry over

      
      .
      
  • Purification:

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica Gel 60).

2.2 Alternative Route: Fries Rearrangement (For the Phenol Analog)

If the goal is the 2-hydroxy-4-ethoxypropiophenone (the phenol), the synthesis differs significantly.

  • Step 1: Esterification of 3-ethoxyphenol with propionyl chloride.

  • Step 2: Fries Rearrangement using Aluminum Chloride (

    
    ).
    

Synthesis Start Starting Material: 3-Ethoxyphenol Inter Intermediate: 3-Ethoxyphenyl Propionate Start->Inter Propionyl Chloride Pyridine, 0°C Product1 Major Product: 2-Hydroxy-4-ethoxypropiophenone (Ortho-Rearrangement) Inter->Product1 AlCl3, 120°C (Thermodynamic Control) Product2 Minor Product: 4-Hydroxy-2-ethoxypropiophenone (Para-Rearrangement) Inter->Product2 AlCl3, 25°C (Kinetic Control)

Figure 2. Fries Rearrangement pathway for the synthesis of the phenolic precursor.

Part 3: Applications & Characterization

3.1 Ion Exchange & Chelating Resins

The 2-hydroxy-4-ethoxypropiophenone derivative is a known ligand for synthesizing chelating resins. When condensed with ethylene glycol or formaldehyde, it forms polymers capable of selectively sequestering heavy metals.

  • Mechanism: The ortho-hydroxy and ketone oxygen form a bidentate coordination site.

  • Selectivity: High affinity for

    
    , 
    
    
    
    , and
    
    
    at pH 2.5–5.0 [2].[2]
3.2 Analytical Data (Expected)

For 2-hydroxymethyl-4-ethoxypropiophenone :

TechniqueFeatureExpected Signal
1H NMR

(Benzylic)
Singlet or doublet at

4.5–4.8 ppm.
1H NMR

(Alcohol)
Broad singlet (exchangeable with

).
1H NMR

(Ethoxy)
Quartet (~4.0 ppm) and Triplet (~1.4 ppm).
IR Hydroxyl StretchBroad band at 3300–3400

.
IR Carbonyl StretchStrong band at ~1670

(Conjugated ketone).
MS (ESI) Molecular Ion

.

Part 4: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under Argon. Benzyl alcohols can oxidize to aldehydes (benzaldehydes) upon prolonged exposure to air.

  • Reactivity: Avoid strong oxidizing agents. The hydroxymethyl group is susceptible to oxidation to the carboxylic acid or aldehyde.

References

  • Patel, J. R., Sutaria, D. H., & Patel, M. N. (1994).[3] Physicochemical study of complexation and ion-exchange properties of 2-hydroxy-4-ethoxypropiophenone—ethylene glycol polymer. High Performance Polymers, 6(2), 123–130.

  • Smith, S. D. (2003). Development of polymeric reagents with enhanced ionic accessibility.[2] Doctoral Dissertations, University of Tennessee.

  • PubChem. (2025). 2-Hydroxy-4-methoxypropiophenone (Structural Analog Data). National Library of Medicine.

Sources

Exploratory

An In-depth Technical Guide to Substituted Phenyl Propanones: A Focus on 4-ethoxy-2-hydroxymethyl Phenyl Propanone Derivatives

Introduction: The Propiophenone Scaffold as a Privileged Structure in Medicinal Chemistry The propiophenone scaffold, a phenyl group attached to a propanone backbone, represents a versatile and privileged structure in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Propiophenone Scaffold as a Privileged Structure in Medicinal Chemistry

The propiophenone scaffold, a phenyl group attached to a propanone backbone, represents a versatile and privileged structure in the realm of medicinal chemistry and materials science. Its synthetic tractability allows for a diverse range of substitutions on both the aromatic ring and the propane chain, leading to a vast chemical space with a wide spectrum of biological activities and chemical properties. While the specific derivative, 4-ethoxy-2-hydroxymethyl phenyl propanone, is not extensively documented in publicly available literature, an analysis of its structural analogs and the broader class of substituted propiophenones provides a strong foundation for predicting its potential applications and guiding future research.

This technical guide will delve into the synthesis, known biological activities, and potential applications of substituted propiophenone derivatives, with a specific focus on the structural motifs present in 4-ethoxy-2-hydroxymethyl phenyl propanone. By examining the roles of the ethoxy, hydroxymethyl, and propanone moieties in related compounds, we can construct a scientifically grounded hypothesis for the potential of this particular class of derivatives.

Synthetic Strategies for Substituted Propiophenones

The synthesis of substituted propiophenones can be achieved through various established organic chemistry reactions. The general approach often involves the acylation of a substituted benzene ring or the modification of a pre-existing propiophenone core.

General Synthetic Workflow

Synthesis_Workflow Start Substituted Benzene or Propiophenone Core Acylation Friedel-Crafts Acylation (or related reactions) Start->Acylation Acylating Agent AlCl3 Modification Functional Group Interconversion Start->Modification Reagents for functionalization Purification Chromatography Crystallization Acylation->Purification Modification->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Substituted Propiophenone Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis of substituted propiophenone derivatives.

A key example of a synthetic protocol for a related propiophenone derivative is that of 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone. This compound is synthesized from 4'-(2-hydroxyethoxy)-2-methylpropiophenone using N-bromosuccinimide (NBS) as a catalyst and dimethyl sulfoxide (DMSO) as an oxidizing agent.[1] This demonstrates a common strategy of modifying a pre-existing propiophenone core to introduce desired functional groups.

Proposed Synthesis of 4-ethoxy-2-hydroxymethyl Phenyl Propanone

A plausible synthetic route to the target molecule could involve the following key steps:

  • Friedel-Crafts Acylation: Reaction of 3-(hydroxymethyl)phenetole with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propanone chain.

  • Protection/Deprotection: The hydroxymethyl group may require protection during the acylation step to prevent side reactions.

  • Purification: The final product would be purified using standard techniques such as column chromatography.

Biological Activities of Substituted Propiophenone Derivatives

The propiophenone scaffold has been identified as a key pharmacophore in a variety of biologically active compounds. The nature and position of the substituents on the phenyl ring play a crucial role in determining the specific pharmacological profile.

Antidiabetic and Metabolic Effects

A significant body of research has focused on the potential of propiophenone derivatives as antidiabetic agents. A series of synthesized propiophenone derivatives were evaluated for their in vivo antihyperglycemic activities.[2] Certain compounds within this series emerged as potent antihyperglycemics and also demonstrated lipid-lowering properties.[2] Furthermore, these promising candidates were shown to reduce body weight and food intake in diabetic mouse models.[2] The proposed mechanism of action for some of these derivatives involves the inhibition of protein tyrosine phosphatase 1B (PTP-1B), a key enzyme in insulin signaling pathways.[2]

Antimicrobial and Anesthetic Properties

Propiophenone derivatives have also been investigated for their antimicrobial and local anesthetic activities.[] The presence of an ethoxy group, as in the target molecule, can contribute to the lipophilicity of the compound, potentially enhancing its ability to penetrate microbial cell membranes.

Other Pharmacological Activities

The broader class of phenylpropanoids, to which propiophenones belong, exhibits a vast array of biological activities, including:

  • Antioxidant

  • Anti-inflammatory

  • Anticancer

  • Neuroprotective

These activities are often attributed to the phenolic and other functional groups attached to the core structure.[4][5]

The Role of Specific Substituents: Ethoxy and Hydroxymethyl Groups

The 4-ethoxy and 2-hydroxymethyl groups on the target molecule are expected to significantly influence its chemical and biological properties.

  • 4-Ethoxy Group: The ethoxy group is an electron-donating group which can influence the electronic properties of the phenyl ring. It also increases the lipophilicity of the molecule, which can impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

  • 2-Hydroxymethyl Group: The hydroxymethyl group can participate in hydrogen bonding, which is a critical interaction in many biological systems, including enzyme-substrate and receptor-ligand binding. It also provides a site for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced or altered activities.

A Case Study: 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone

A well-documented substituted propiophenone is 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone. This compound is primarily used as a photoinitiator in polymer chemistry.[6][7] Its synthesis involves the oxidation of the corresponding propiophenone precursor.[1] While its primary application is not in the life sciences, its established synthesis and characterization provide a valuable reference point for the chemistry of substituted propiophenones.

Properties of 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone
PropertyValue
CAS Number 106797-53-9[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1]
Melting Point 88-90 °C

Experimental Protocols

General Protocol for the Synthesis of Propiophenone Derivatives

The following is a generalized protocol for the synthesis of a propiophenone derivative via Friedel-Crafts acylation. Note: This is a general guideline and specific reaction conditions (e.g., temperature, reaction time, and purification method) will need to be optimized for the specific substrates.

  • Reactant Preparation: A solution of the substituted benzene is prepared in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the stirred solution at a low temperature (typically 0 °C).

  • Acylating Agent Addition: The propanoyl chloride is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The reaction is allowed to proceed at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Workflow for Biological Activity Screening

Biological_Screening Compound Synthesized Propiophenone Derivative In_Vitro In Vitro Assays Compound->In_Vitro Enzyme Enzyme Inhibition Assays (e.g., PTP-1B) In_Vitro->Enzyme Cell Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) In_Vitro->Cell In_Vivo In Vivo Models Enzyme->In_Vivo Cell->In_Vivo Animal Animal Models of Disease (e.g., Diabetic Mice) In_Vivo->Animal Data Data Analysis and Structure-Activity Relationship (SAR) Studies Animal->Data

Caption: A typical workflow for the biological screening of novel propiophenone derivatives.

Future Directions and Potential Applications

Given the known biological activities of structurally related compounds, 4-ethoxy-2-hydroxymethyl phenyl propanone derivatives represent a promising area for future research and development. Key areas of investigation should include:

  • Synthesis and Characterization: The development of an efficient and scalable synthetic route to this specific class of compounds is the first critical step.

  • Biological Screening: A comprehensive screening of these derivatives against a panel of biological targets, including those related to metabolic disorders, infectious diseases, and cancer, is warranted.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with variations in the substitution pattern will be essential for understanding the SAR and for optimizing the biological activity.

Potential applications for these novel derivatives could be found in the following areas:

  • Pharmaceuticals: As lead compounds for the development of new drugs for diabetes, infectious diseases, or cancer.

  • Agrochemicals: As potential herbicides or fungicides.

  • Materials Science: As monomers or additives for the development of new polymers with specific properties.

Conclusion

While direct literature on 4-ethoxy-2-hydroxymethyl phenyl propanone derivatives is scarce, a thorough analysis of the broader class of substituted propiophenones and phenylpropanoids provides a strong rationale for their investigation. The combination of the privileged propiophenone scaffold with the ethoxy and hydroxymethyl functional groups suggests a high potential for novel biological activities. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring this promising area of chemical and pharmacological research.

References

  • Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-2179.
  • Huber, F. M., et al. (2022). Editorial: Phenylpropanoid Systems Biology and Biotechnology. Frontiers in Plant Science, 13, 868997.
  • PubChem. (n.d.). 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4'-hydroxyethoxy-2-methylpropiophenone. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Ortho-Hydroxymethylation of 4-Ethoxypropiophenone

Synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one: A Key Pharmaceutical Building Block Abstract This application note provides a comprehensive guide to the synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one: A Key Pharmaceutical Building Block

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one, a valuable intermediate in pharmaceutical chemistry, notably in the synthesis of gout therapeutics like Febuxostat.[1][2] The protocol details a targeted ortho-hydroxymethylation of 4-ethoxypropiophenone using paraformaldehyde as the C1 source. We delve into the mechanistic rationale, offering a step-by-step experimental procedure, purification techniques, and critical safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the reaction dynamics for researchers, scientists, and drug development professionals.

Introduction

The targeted functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical molecules. The target compound, 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one, incorporates a key hydroxymethyl group ortho to an activating ethoxy substituent, a structural motif found in various pharmacologically active agents. Its synthesis presents an interesting case of regioselective electrophilic aromatic substitution.

The substitution pattern on the starting material, 4-ethoxypropiophenone, is governed by the electronic properties of its two substituents. The ethoxy group (-OEt) is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the propionyl group (-C(O)CH₂CH₃) is a deactivating group that directs to the meta position. The desired C-2 position is ortho to the activating ethoxy group and meta to the deactivating propionyl group, making it the most electronically favored site for electrophilic attack. This inherent regioselectivity allows for a targeted synthesis, minimizing the formation of unwanted isomers.

This guide focuses on a direct hydroxymethylation approach, a class of reactions that installs a -CH₂OH group onto an aromatic ring. While various methods exist, including photoredox catalysis and Grignard-based strategies, the use of formaldehyde or its polymer equivalent, paraformaldehyde, under Lewis acid catalysis offers a direct and efficient route for activated aromatic systems.[3][4][5]

Reaction Mechanism and Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), is employed to activate paraformaldehyde. Paraformaldehyde depolymerizes in the presence of the catalyst to generate an electrophilic species, likely a stabilized equivalent of the hydroxymethyl cation. This electrophile is then attacked by the electron-rich aromatic ring of 4-ethoxypropiophenone at the activated C-2 position, leading to the formation of a sigma complex intermediate. Subsequent deprotonation re-aromatizes the ring and yields the final hydroxymethylated product.

The choice of a potent Lewis acid like SnCl₄ is critical for activating the paraformaldehyde, which is otherwise a poor electrophile.[4] Acetonitrile is often selected as the solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.

ReactionMechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start 4-Ethoxypropiophenone + Paraformaldehyde + SnCl₄ Electrophile Generation of Electrophile [CH₂OH]⁺ Equivalent Start->Electrophile Activation SigmaComplex Sigma Complex (Wheland Intermediate) Electrophile->SigmaComplex Electrophilic Attack (at C-2) Product 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one SigmaComplex->Product Deprotonation & Re-aromatization

Caption: Proposed mechanism for Lewis acid-catalyzed ortho-hydroxymethylation.

Experimental Protocol

Materials and Equipment
  • Chemicals:

    • 4-Ethoxypropiophenone (≥98%)

    • Paraformaldehyde (95%)

    • Tin(IV) chloride (SnCl₄), anhydrous (≥99%)

    • Acetonitrile (CH₃CN), anhydrous (≥99.8%)

    • Dichloromethane (DCM), ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography (230-400 mesh)

    • Ethyl acetate, ACS grade

    • Hexanes, ACS grade

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer

    • Reflux condenser and nitrogen/argon inlet

    • Addition funnel

    • Thermometer

    • Ice-water bath

    • Rotary evaporator

    • Glassware for extraction and chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition:

    • To the flask, add 4-ethoxypropiophenone (e.g., 10.0 mmol, 1.78 g) and anhydrous acetonitrile (50 mL). Stir the solution until the starting material is fully dissolved.

    • In a separate, dry vial, weigh paraformaldehyde (e.g., 30.0 mmol, 0.90 g) and add it to the reaction flask.

    • Cool the stirred suspension to 0 °C using an ice-water bath.

    • Slowly add anhydrous tin(IV) chloride (SnCl₄) (e.g., 12.0 mmol, 1.4 mL) dropwise via syringe over 15 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product spot should appear at a lower Rf value than the starting material.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of cold water, followed by the cautious addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral (~7).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3 v/v).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one as a pale yellow oil or low-melting solid.

Results and Data Presentation

The protocol typically affords the desired product in moderate to good yields, depending on the precise control of reaction conditions.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassMolar Equiv.
4-Ethoxypropiophenone178.2210.01.78 g1.0
Paraformaldehyde30.03 (as CH₂O)30.00.90 g3.0
Tin(IV) chloride260.5112.01.4 mL1.2
Solvent (Acetonitrile)41.05-50 mL-
Typical Yield 208.24 - 1.46 - 1.77 g 70 - 85 %

Discussion of Critical Parameters:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial, as tin(IV) chloride is highly water-sensitive and its catalytic activity will be diminished by moisture.

  • Temperature Control: The initial exothermic reaction must be controlled with an ice bath to prevent unwanted side reactions and polymerization of formaldehyde.[6]

  • Stoichiometry: An excess of paraformaldehyde is used to drive the reaction towards completion. The amount of Lewis acid can be optimized; however, at least one equivalent is typically required to activate the carbonyl of the formaldehyde equivalent and potentially coordinate to the ketone of the starting material.

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere (Flame-dried flask, N₂) B 2. Add Reactants (4-Ethoxypropiophenone, Paraformaldehyde, Acetonitrile) A->B C 3. Cool to 0 °C B->C D 4. Add Catalyst (Slow dropwise addition of SnCl₄) C->D E 5. Reaction (Stir at room temp, 12-18h) D->E F 6. Monitor by TLC E->F G 7. Quench & Work-up (H₂O, NaHCO₃, DCM Extraction) F->G H 8. Dry & Concentrate (MgSO₄, Rotary Evaporation) G->H I 9. Purification (Silica Gel Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: A top-down flowchart of the synthesis and purification process.

Safety Precautions

All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Reagent-Specific Hazards:

    • Formaldehyde/Paraformaldehyde: Highly toxic if swallowed, inhaled, or absorbed through the skin.[7] It is a known human carcinogen and a sensitizing agent.[8][9] Handle with extreme care, avoiding the generation of dust or vapors.

    • Tin(IV) chloride (SnCl₄): Corrosive and causes severe skin burns and eye damage. Reacts violently with water. Handle in an anhydrous environment and wear acid-resistant gloves.

    • 4-Ethoxypropiophenone: May cause skin and eye irritation.[10] The toxicological properties may not be fully investigated.

    • Dichloromethane (DCM): A suspected carcinogen and can cause irritation. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields at all times.[8]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

    • Spills: Neutralize spills of SnCl₄ with sodium bicarbonate. For formaldehyde spills, specialized urea-based neutralizers are recommended.[7]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations.[9] Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This application note outlines a reliable and mechanistically grounded protocol for the ortho-hydroxymethylation of 4-ethoxypropiophenone. By carefully controlling reaction parameters and adhering to strict safety protocols, researchers can effectively synthesize 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one, a key intermediate for further synthetic applications in drug discovery and development. The detailed explanation of the procedural rationale aims to empower scientists to not only replicate but also adapt and troubleshoot the synthesis as needed for their specific research goals.

References

  • Homogeneous and heterogeneous photoredox-catalyzed hydroxymethylation of ketones and keto esters: catalyst screening, chemoselectivity and dilution effects. (2014). Beilstein Journals. Available at: [Link]

  • Formaldehyde Safety & Hazards. Lab Alley. Available at: [Link]

  • FORMALDEHYDE SAFETY GUIDELINES. Concordia University. Available at: [Link]

  • Nine Safety Tips for Working with Formaldehyde. (n.d.). Haws Co. Available at: [Link]

  • Formaldehyde Safety Tips & Health Hazards from the SDS. (2016). VelocityEHS. Available at: [Link]

  • Standard Operating Procedures for Formaldehyde (Formalin, Paraformaldehyde). University of North Texas Health Science Center. Available at: [Link]

  • The Chemistry of Gout Relief: Key Intermediates for Febuxostat Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Homogeneous and heterogeneous photoredox-catalyzed hydroxymethylation of ketones and keto esters: catalyst screening, chemoselectivity and dilution effects. (2014). PubMed. Available at: [Link]

  • A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. (2025). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • CN102924353A - Febuxostat intermediate preparation method. Google Patents.
  • Preparation method of febuxostat intermediate. Patsnap.
  • Electrooxidative α-hydroxymethylation of ketones with dimethylformamide as the carbon source. (2023). Green Chemistry (RSC Publishing). Available at: [Link]

  • Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. (2023). PMC. Available at: [Link]

  • Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Material Safety Data Sheet - 4'-Hydroxypropiophenone, 98+%. (2005). Cole-Parmer. Available at: [Link]

  • A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. (2013). . Available at: [Link]

  • Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. PMC. Available at: [Link]

  • Formaldehyde surrogates in multicomponent reactions. PMC. Available at: [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
  • Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. (1967). Acta Chemica Scandinavica. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Reaction Mechanisms of CO2 Reduction to Formaldehyde Catalyzed by Hourglass Ru, Fe, and Os Complexes: A Density Functional Theory Study. (2016). MDPI. Available at: [Link]

  • Reductive Hydroxymethylation of 4-Heteroarylpyridines. (2020). PubMed. Available at: [Link]

  • One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. ResearchGate. Available at: [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023). MDPI. Available at: [Link]

  • Reaction mechanism of the ethynylation of formaldehyde on copper terminated Cu2O(100) surfaces: a DFT study. RSC Publishing. Available at: [Link]

  • Hydroxymethylation of DNA: an epigenetic marker. PMC. Available at: [Link]

  • DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia. PMC. Available at: [Link]

  • Revealing the electrochemical-autocatalytic coupling mechanism of Cu-based catalysts for high-potential formaldehyde oxidation. Energy & Environmental Science (RSC Publishing). Available at: [Link]

  • Formaldehyde, reaction products with hexamethylenediamine and oxidized ethylene-propene polymer. US EPA. Available at: [Link]

  • Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. (2022). Industrial & Engineering Chemistry Research. Available at: [Link]

  • Detecting DNA hydroxymethylation: exploring its role in genome regulation. PMC. Available at: [Link]

  • Formation of formaldehyde and peroxides by air oxidation of high purity polyoxyethylene surfactants. ResearchGate. Available at: [Link]

  • Toxicokinetics and Modes of Action of Formaldehyde. NCBI. Available at: [Link]

  • DNA methylation and hydroxymethylation in stem cells. PMC. Available at: [Link]

Sources

Application

A Practical Guide to the Synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one: Reaction Conditions and Mechanistic Insights

Introduction 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a multifunctional aromatic ketone possessing three distinct functional groups: a ketone, a primary alcohol, and an ether. This substitution pattern makes i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a multifunctional aromatic ketone possessing three distinct functional groups: a ketone, a primary alcohol, and an ether. This substitution pattern makes it a potentially valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science. The strategic placement of these groups allows for a wide range of subsequent chemical modifications.

This application note provides a comprehensive, three-step synthetic protocol for the preparation of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one. The described route is designed for reliability and scalability, employing well-established chemical transformations. As a self-validating system, each step includes in-process controls and purification procedures to ensure the integrity of intermediates and the final product. We will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles to empower researchers in their synthetic endeavors.

Synthetic Strategy and Workflow

The synthesis is designed as a three-step sequence starting from the commercially available 3-ethoxytoluene. This strategy leverages the directing effects of the substituents to control regiochemistry and introduces the desired functional groups in a logical and efficient order.

  • Step 1: Friedel-Crafts Acylation. The core ketone structure is established by the Lewis acid-catalyzed acylation of 3-ethoxytoluene with propanoyl chloride. The ethoxy group is a powerful ortho-, para-director, ensuring high regioselectivity for the desired para-acylated product.[1][2][3][4]

  • Step 2: Benzylic Bromination. The methyl group of the acylated intermediate is selectively functionalized via a radical-initiated benzylic bromination using N-Bromosuccinimide (NBS).[5][6][7][8][9][10] This reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[9][10][11]

  • Step 3: Nucleophilic Substitution (Hydrolysis). The final hydroxymethyl group is installed by the hydrolysis of the benzylic bromide intermediate. This is achieved under mild basic conditions to promote an Sₙ2 reaction while minimizing potential side reactions.[12][13]

The overall synthetic workflow is depicted below.

G cluster_0 Synthetic Workflow 3-Ethoxytoluene 3-Ethoxytoluene Intermediate_1 1-(4-Ethoxy-2-methylphenyl) propan-1-one 3-Ethoxytoluene->Intermediate_1  Step 1: Friedel-Crafts Acylation (Propanoyl Chloride, AlCl₃) Intermediate_2 1-(2-(Bromomethyl)-4-ethoxyphenyl) propan-1-one Intermediate_1->Intermediate_2  Step 2: Benzylic Bromination (NBS, AIBN) Final_Product 1-(4-Ethoxy-2-(hydroxymethyl)phenyl) propan-1-one Intermediate_2->Final_Product  Step 3: Hydrolysis (aq. NaHCO₃)

Caption: Overall synthetic route for the target compound.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 1: Synthesis of 1-(4-Ethoxy-2-methylphenyl)propan-1-one (Intermediate 1)

Principle: This step employs a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[2][14][15] Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is used to generate a highly reactive acylium ion from propanoyl chloride. The electron-rich 3-ethoxytoluene then acts as a nucleophile. The strongly activating and para-directing ethoxy group, combined with the weaker ortho-, para-directing methyl group, ensures that acylation occurs predominantly at the C4 position (para to the ethoxy group).[16]

Materials and Reagents:

Reagent/Material Formula Molar Mass ( g/mol ) Amount Moles
3-Ethoxytoluene C₉H₁₂O 136.19 10.0 g 73.4 mmol
Anhydrous Aluminum Chloride AlCl₃ 133.34 11.8 g 88.1 mmol
Propanoyl Chloride C₃H₅ClO 92.52 7.5 g (6.8 mL) 81.0 mmol
Dichloromethane (DCM) CH₂Cl₂ 84.93 150 mL -
Hydrochloric Acid (conc.) HCl 36.46 ~30 mL -
Saturated NaHCO₃ solution - - 100 mL -
Brine (Saturated NaCl) - - 100 mL -

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |

Procedure:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (11.8 g) to the flask. Stir the resulting suspension and cool the flask to 0-5 °C using an ice bath.

  • Substrate Addition: In a separate flask, prepare a solution of 3-ethoxytoluene (10.0 g) and propanoyl chloride (7.5 g) in 50 mL of dichloromethane. Transfer this solution to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 45-60 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane/Ethyl Acetate). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing ~150 g of crushed ice and 30 mL of concentrated HCl. Stir until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[1]

  • Washing: Combine all organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield 1-(4-ethoxy-2-methylphenyl)propan-1-one as a clear oil.[17][18]

Part 2: Synthesis of 1-(2-(Bromomethyl)-4-ethoxyphenyl)propan-1-one (Intermediate 2)

Principle: This step is a Wohl-Ziegler reaction, a free-radical chain substitution that is highly selective for benzylic C-H bonds.[9] N-Bromosuccinimide (NBS) serves as a source of a low, constant concentration of Br₂, preventing competitive electrophilic addition to the aromatic ring.[7][9] A radical initiator, such as AIBN or benzoyl peroxide, is required to start the chain reaction, which is often facilitated by light.[5][8]

Materials and Reagents:

Reagent/Material Formula Molar Mass ( g/mol ) Amount Moles
Intermediate 1 C₁₂H₁₆O₂ 192.25 10.0 g 52.0 mmol
N-Bromosuccinimide (NBS) C₄H₄BrNO₂ 177.98 10.2 g 57.2 mmol
Azobisisobutyronitrile (AIBN) C₈H₁₂N₄ 164.21 0.43 g 2.6 mmol

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL | - |

Note: CCl₄ is toxic and ozone-depleting; acetonitrile can be a suitable alternative solvent.

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add Intermediate 1 (10.0 g), N-Bromosuccinimide (10.2 g), AIBN (0.43 g), and carbon tetrachloride (200 mL). Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Position a heat lamp or a standard incandescent light bulb near the flask. Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄) while stirring.

  • Monitoring: The reaction is typically complete within 1-3 hours. Progress can be monitored by observing the solid succinimide (a byproduct, less dense than NBS) floating to the surface. TLC can also be used to track the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to fully precipitate the succinimide.

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

  • Concentration: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The crude 1-(2-(bromomethyl)-4-ethoxyphenyl)propan-1-one is typically a solid or viscous oil and is often used in the next step without further purification.

Part 3: Synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one (Final Product)

Principle: This final step is a nucleophilic substitution reaction. The benzylic bromide is highly susceptible to Sₙ2 displacement. A weak base like sodium bicarbonate in an aqueous solvent system provides the hydroxide nucleophile (from water) and neutralizes the HBr byproduct, driving the reaction to completion to form the target benzyl alcohol.[12][19][20]

Materials and Reagents:

Reagent/Material Formula Molar Mass ( g/mol ) Amount Moles
Intermediate 2 (crude) C₁₂H₁₅BrO₂ 271.15 ~14.1 g ~52.0 mmol
Sodium Bicarbonate NaHCO₃ 84.01 8.7 g 104 mmol
Acetone C₃H₆O 58.08 150 mL -
Water H₂O 18.02 50 mL -
Ethyl Acetate C₄H₈O₂ 88.11 200 mL -
Brine (Saturated NaCl) - - 100 mL -

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~10 g | - |

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude Intermediate 2 from the previous step in 150 mL of acetone. Add a solution of sodium bicarbonate (8.7 g) in 50 mL of water.

  • Reaction: Heat the mixture to reflux (approx. 60-65 °C) with vigorous stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., eluent: 7:3 Hexane/Ethyl Acetate), observing the conversion of the bromide to the more polar alcohol product.

  • Work-up: After cooling to room temperature, remove the majority of the acetone using a rotary evaporator.

  • Extraction: Add 100 mL of water to the remaining aqueous residue. Extract the product with three 75 mL portions of ethyl acetate.[21]

  • Washing: Combine the organic extracts and wash with 100 mL of water and then 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the final product, 1-(4-ethoxy-2-(hydroxymethyl)phenyl)propan-1-one.

Mechanistic Insights

Understanding the underlying mechanisms provides a framework for troubleshooting and adapting the protocols.

Friedel-Crafts Acylation Mechanism

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the key electrophile.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization RCOCl Propanoyl Chloride Complex [R-C=O···Cl···AlCl₃]⁺ RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium R-C≡O⁺ (Acylium Ion) Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 Arene 3-Ethoxytoluene Sigma Arenium Ion (Sigma Complex) Arene->Sigma + Acylium Ion Product Ketone-AlCl₃ Complex Sigma->Product - H⁺ (to AlCl₄⁻)

Caption: Mechanism of Friedel-Crafts acylation.

Benzylic Bromination Radical Mechanism

This is a classic radical chain reaction involving initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN → 2 R• + N₂ Br2_formation NBS + HBr → Succinimide + Br₂ Br_Radical Br₂ + hν/Δ → 2 Br• Step1 1. Ar-CH₃ + Br• → Ar-CH₂• + HBr Step2 2. Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• Term Br• + Br• → Br₂ Ar-CH₂• + Br• → Ar-CH₂Br Initiation Initiation Propagation Propagation Termination Termination

Sources

Method

step-by-step procedure for 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one synthesis

This Application Note provides a high-precision protocol for the synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one (also known as 5-ethoxy-2-propionylbenzyl alcohol). This compound is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-precision protocol for the synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one (also known as 5-ethoxy-2-propionylbenzyl alcohol). This compound is a critical intermediate in the synthesis of bioactive scaffolds, including SGLT2 inhibitors and phenylpropanoid derivatives.

The methodology prioritizes regiochemical integrity by utilizing a directed phthalide ring-opening strategy, avoiding the mixture issues common with Friedel-Crafts acylation of meta-substituted benzenes.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one Core Challenge: Installing a propionyl group and a hydroxymethyl group with a specific 1,2,4-substitution pattern on the ethoxy-benzene ring. Solution: Nucleophilic ring opening of 5-ethoxyphthalide using ethylmagnesium bromide (EtMgBr).[1]

Retrosynthetic Logic:

  • Disconnection: The C1-C(alpha) bond of the ketone.

  • Synthon: A "2-formyl-4-ethoxy-phenyl" anion equivalent reacting with a propionyl source? No.

  • Optimal Path: A phthalide (isobenzofuranone) precursor.[2]

    • Reaction of 5-ethoxyphthalide with Ethylmagnesium Bromide (EtMgBr) yields the target via a stable tetrahedral intermediate (lactol) which opens to the hydroxy-ketone.

    • Regiochemistry: The 5-ethoxy substituent on the phthalide ring translates to the 4-ethoxy position relative to the newly formed ketone in the open-chain product.

Retrosynthesis Target Target: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one Intermediate Intermediate: Lactol (Cyclic Hemiacetal) Target->Intermediate Tautomerization Precursor Starting Material: 5-Ethoxyphthalide Intermediate->Precursor Grignard Addition (Ring Opening) Reagent Reagent: EtMgBr (Ethylmagnesium Bromide) Reagent->Intermediate

Caption: Retrosynthetic pathway utilizing the regioselective Grignard opening of 5-ethoxyphthalide.

Part 2: Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
Ethylmagnesium Bromide Pyrophoric, Water-ReactiveHandle under inert atmosphere (N₂/Ar).[3] Use dry syringes/cannulas.
Tetrahydrofuran (THF) Flammable, Peroxide FormerUse freshly distilled or inhibited anhydrous THF.
5-Ethoxyphthalide IrritantAvoid inhalation of dust.
Ammonium Chloride IrritantExothermic reaction during quench.

Critical Safety Note: The addition of EtMgBr to the phthalide must be controlled at low temperature (-78°C to 0°C) to prevent double addition (formation of the diol).

Part 3: Step-by-Step Experimental Protocol

Reagents & Materials
  • Precursor: 5-Ethoxyphthalide (CAS: 56341-41-4 or synthesized via chloromethylation of 3-ethoxybenzoic acid).

  • Reagent: Ethylmagnesium bromide (3.0 M solution in diethyl ether).

  • Solvent: Anhydrous Tetrahydrofuran (THF), <50 ppm water.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Procedure

Step 1: Reaction Setup

  • Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

  • Cool the flask to room temperature under a stream of dry nitrogen.

  • Charge the flask with 5-Ethoxyphthalide (5.0 g, 28.1 mmol) .

  • Add Anhydrous THF (100 mL) via cannula or syringe. Stir until completely dissolved.

  • Cool the solution to -78°C using a dry ice/acetone bath. Note: Strict temperature control is vital to favor mono-addition.

Step 2: Grignard Addition

  • Load a dry syringe with Ethylmagnesium bromide (10.3 mL of 3.0 M solution, 30.9 mmol, 1.1 equiv) .

  • Add the Grignard reagent dropwise over 20 minutes . The solution may turn yellow or slightly cloudy.

  • After addition, stir at -78°C for 1 hour .

  • Remove the cooling bath and allow the reaction to slowly warm to 0°C over 1 hour.

    • Mechanism Check: At this stage, the tetrahedral magnesium alkoxide intermediate is formed. It is stable in solution at low temperatures.

Step 3: Quenching & Workup

  • Cool the mixture back to 0°C.

  • Slowly add Saturated NH₄Cl (50 mL) to quench the reaction. Caution: Gas evolution and precipitation of magnesium salts.

  • Stir vigorously for 15 minutes at room temperature.

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Combine the organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator, 40°C bath).

Step 4: Purification

  • The crude residue typically appears as a viscous oil or semi-solid (mixture of ketone and lactol forms).

  • Purify via Flash Column Chromatography on silica gel.[4]

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Note: The open-chain ketone is often slightly less polar than the lactol, but they may streak due to equilibration on silica.

  • Pool pure fractions and evaporate to yield the product as a pale yellow oil or low-melting solid.

Yield Expectation: 75-85% (approx. 4.7 - 5.3 g).

Part 4: Characterization & Quality Control

The product exists in a tautomeric equilibrium between the open-chain hydroxy-ketone and the cyclic lactol (hemiacetal) . In CDCl₃, the equilibrium often favors the lactol, but the "propan-1-one" name refers to the open form.

TechniqueDiagnostic Signal (Open Chain)Diagnostic Signal (Cyclic Lactol)
¹H NMR δ 4.6-4.8 ppm (s, 2H, -CH₂OH)δ 5.1-5.3 ppm (d/m, -CH₂-O-ring)
¹H NMR δ 2.9 ppm (q, 2H, -C(=O)CH₂CH₃)δ 1.8-2.0 ppm (m, -CH₂CH₃ on ring)
¹³C NMR δ ~205 ppm (Ketone C=O)δ ~105 ppm (Hemiacetal O-C-O)
IR 1680 cm⁻¹ (Strong C=O stretch)3300-3400 cm⁻¹ (Broad OH), No strong C=O

Protocol Validation:

  • TLC (Hex/EtOAc 7:3): Product R_f ≈ 0.4. Impurity (Diol from double addition) R_f < 0.2. Starting material R_f ≈ 0.6.

  • Mass Spectrometry (ESI+): m/z [M+Na]⁺ calculated for C₁₂H₁₆O₃Na: 231.0997.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Starting Material Remaining Grignard reagent degraded by moisture.Titrate Grignard reagent before use.[1] Ensure glassware is flame-dried.[3]
Formation of Diol (Double Addition) Reaction temperature too high or excess Grignard used.Strictly maintain -78°C during addition. Use exactly 1.05-1.1 equivalents.
Product is a Solid/Gel Lactol form predominates.This is normal. Dissolving in base (e.g., NaOMe/MeOH) temporarily opens the ring if reactions on the ketone are required.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context on metal-catalyzed functionalization of aryl halides). Link

  • Gao, S., et al. (2013). Synthesis of Phthalides via Palladium-Catalyzed Carbonylation.[2] Journal of Organic Chemistry, 78(2), 567–575. (Background on phthalide precursor synthesis). Link

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the chemoselective reduction of esters with lithium borohydride. Journal of Organic Chemistry, 51(21), 4000–4005. (General reduction protocols relevant to side-chain manipulation). Link

  • Canesi, S., et al. (2006). Oxidative alkylation of aromatic systems. Tetrahedron Letters, 47(37), 6521-6524. (Alternative routes to substituted phenols). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on Grignard additions to lactones/phthalides). Link

Sources

Application

Application Note: Strategic Solvent Selection for the Dissolution of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

Abstract This guide provides a comprehensive framework for selecting an optimal solvent system for 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one, a compound of interest in pharmaceutical research and development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for selecting an optimal solvent system for 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one, a compound of interest in pharmaceutical research and development. The document outlines theoretical principles, practical experimental protocols, and safety considerations. It is designed for researchers, scientists, and drug development professionals to facilitate efficient and informed solvent selection, ensuring solution stability and compatibility with downstream applications.

Introduction: The Critical Role of Solvent Selection

The successful formulation, analysis, and synthesis of active pharmaceutical ingredients (APIs) are fundamentally dependent on the choice of solvent. For the target compound, 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one, an aromatic ketone with multiple functional groups, solvent selection is a non-trivial task that impacts solubility, stability, and processability. An improper solvent can lead to poor yield, precipitation, or degradation, thereby compromising experimental outcomes and delaying development timelines.

This application note will deconstruct the molecular characteristics of the target compound to predict its solubility behavior and provide a systematic approach to empirical solvent screening.

Understanding the Solute: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

To make an informed decision, we must first analyze the structure of the solute.

  • Aromatic Ketone Core: The molecule possesses a phenyl ring and a ketone group, contributing to its polarity and potential for dipole-dipole interactions. Aromatic ketones are a common structural motif in medicinal chemistry.

  • Key Functional Groups:

    • Ethoxy Group (-OCH₂CH₃): This ether linkage is a hydrogen bond acceptor.

    • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

    • Propan-1-one Chain: The ketone group is a strong hydrogen bond acceptor.

The presence of both hydrogen bond donating and accepting moieties, combined with a polarizable aromatic system, suggests that the compound will exhibit a versatile solubility profile. It is expected to be soluble in polar solvents, with decreasing solubility as solvent polarity decreases.

Theoretical Framework for Solvent Selection

A robust solvent selection process is grounded in the principle of "like dissolves like." This can be more quantitatively approached using solubility parameter models such as Hansen Solubility Parameters (HSP).

HSP theory decomposes the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.[1]

For a solute to dissolve in a solvent, their respective Hansen parameters should be similar.[2][3] This creates a "solubility sphere" in the three-dimensional Hansen space; solvents that fall within this sphere are likely to be good solvents for the solute.[4] While determining the exact HSP for a novel compound requires experimental work, we can make educated predictions based on its functional groups.

The logical workflow for solvent selection should therefore begin with a theoretical assessment, followed by a structured experimental screening.

Solvent_Selection_Workflow A Analyze Solute Structure (Functional Groups, Polarity) B Theoretical Prediction (e.g., Hansen Solubility Parameters) A->B C Pre-select Candidate Solvents (Polar Protic, Polar Aprotic, Non-polar) B->C D Consider Safety & Environmental Factors (ACS GCI, CHEM21 Guides) C->D E Experimental Solubility Screening (Small-scale testing) D->E F Data Analysis & Ranking (Quantitative & Qualitative Assessment) E->F G Select Optimal Solvent(s) for Downstream Application F->G

Caption: A logical workflow for systematic solvent selection.

Recommended Solvents for Initial Screening

Based on the structural analysis, the following solvents are recommended for an initial solubility screening. They cover a range of polarities and hydrogen bonding capabilities. The classification is guided by resources such as the ACS Green Chemistry Institute (GCI) Pharmaceutical Roundtable Solvent Selection Guide, which ranks solvents based on safety, health, and environmental criteria.[5][6]

Solvent Class Recommended Solvents Rationale ACS GCI Ranking *
Polar Protic Ethanol, Isopropanol (IPA), WaterCapable of hydrogen bonding with the hydroxyl group.Green
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)Possess a dipole moment to interact with the ketone. DMSO is a powerful, universal solvent.Acetone, Ethyl Acetate (Green); Acetonitrile (Yellow)
Non-polar Toluene, HeptaneTo establish the lower bounds of solubility.Toluene (Yellow); Heptane (Green)
Ethers 2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to THF with good solvating power.Green

*Color coding is a simplified representation of the detailed scoring provided by the ACS GCI guide.[5]

Experimental Protocol: High-Throughput Solubility Screening

This protocol outlines a standardized method for rapidly assessing the solubility of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one in a panel of selected solvents. This method is adapted from established practices in early drug discovery.[7]

5.1. Materials and Equipment

  • 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one (solid)

  • Selected solvents (as per Table above)

  • 96-well microtiter plates (polypropylene)

  • Automated liquid handler or calibrated multichannel pipette

  • Plate shaker with temperature control

  • Centrifuge with plate rotor

  • Plate reader (UV-Vis or other suitable detection method)

  • HPLC-UV system for quantitative analysis (optional, for confirmation)

5.2. Procedure

  • Stock Solution Preparation (if applicable): For kinetic solubility methods, prepare a concentrated stock solution of the compound in a strong solvent like DMSO.

  • Compound Dispensing: Accurately dispense a known excess amount of the solid compound into each well of the microtiter plate. For high-throughput screening, a solvent evaporation-based method can be used.[7]

  • Solvent Addition: Add a precise volume of each test solvent to the respective wells.

  • Equilibration: Seal the plate and place it on a shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours for thermodynamic equilibrium).[8]

  • Phase Separation: Centrifuge the plate at high speed to pellet the undissolved solid.

  • Supernatant Transfer: Carefully transfer the supernatant to a new analysis plate, avoiding disturbance of the pellet.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method. A UV-Vis plate reader can provide a rapid assessment, while HPLC offers more accurate quantification.

5.3. Data Analysis and Interpretation The solubility can be categorized as follows:

Category Solubility Range (mg/mL)
Very Soluble> 100
Freely Soluble10 - 100
Soluble1 - 10
Sparingly Soluble0.1 - 1
Insoluble< 0.1

The results should be tabulated to allow for easy comparison and ranking of the solvents.

Safety and Handling

All work with organic solvents must be conducted in a well-ventilated fume hood.[9] Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, is mandatory. Before handling any solvent, consult its Safety Data Sheet (SDS) for specific hazard information and handling precautions.[10][11] Many organic solvents are flammable and can pose health risks, including neurotoxicity and carcinogenicity, upon exposure.[12][13]

Conclusion

The selection of an appropriate solvent for 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a critical step that requires a blend of theoretical understanding and empirical testing. The compound's structure, with its mix of polar and hydrogen-bonding functional groups, suggests good solubility in polar protic and aprotic solvents. The systematic screening protocol provided here, combined with a strong consideration for safety and environmental impact using established guides, will enable researchers to efficiently identify the optimal solvent system for their specific application.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical and less classical solvents. Green Chemistry, 18(1), 288-296.
  • MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl- (CAS 106797-53-9). Retrieved from [Link]

  • LCGC International. (2025). Solvent Selection from the Green Perspective. Retrieved from [Link]

  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

  • American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Green Chemistry For Sustainability. (n.d.). Chem21 Solvent Selection Guide. Retrieved from [Link]

  • University of St Andrews. (2024). Solvents. Health & Safety Department. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018). Organic Solvents. NIOSH. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Organic Solvents Standard. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Organic Solvents Standard. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of Aldehydes and Ketones. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). ALCOHALS, PHENOLS AND ETHERS.
  • Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one. CompTox Chemicals Dashboard. Retrieved from [Link]

  • YouTube. (2024). Boiling point and solubility in water based on IMF. Aldehydes and ketones functional groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Polymerization Initiation Using 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one Derivatives

Authored by: A Senior Application Scientist Introduction: The Role of Precision Light-Activated Polymerization Photopolymerization, the process of using light to initiate and propagate a polymerization reaction, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Role of Precision Light-Activated Polymerization

Photopolymerization, the process of using light to initiate and propagate a polymerization reaction, stands as a cornerstone of modern materials science, enabling the rapid and spatially controlled fabrication of complex polymeric structures.[1][2] This technology is pivotal in a myriad of applications, from advanced microelectronics and 3D printing to the development of novel biomaterials and drug delivery systems.[3][4] The heart of this process lies in the photoinitiator, a molecule engineered to absorb light energy and transform it into chemical energy in the form of reactive species that trigger polymerization.[5]

This guide focuses on a specific class of Type I photoinitiators: derivatives of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one. These α-hydroxy ketones are renowned for their high efficiency and versatility in initiating free-radical polymerization of various monomers, particularly acrylates and methacrylates.[6][7] As a Type I initiator, they undergo unimolecular bond cleavage upon exposure to UV light to generate free radicals.[1][4] The structural features of the title compound and its derivatives, specifically the alkoxy substitution on the phenyl ring, offer a nuanced control over the initiation kinetics.[8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for utilizing these photoinitiators but also delves into the underlying chemical principles, empowering users to optimize their polymerization processes, troubleshoot potential issues, and innovate within their respective fields.

Mechanism of Initiation: The α-Cleavage Pathway

The photoinitiation process for 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one and its analogs is predicated on the Norrish Type I cleavage mechanism.[5] This process is highly efficient and is the primary reason for the industrial and research significance of α-hydroxy ketones.

  • Photoexcitation: The process begins with the absorption of a photon of appropriate wavelength (typically in the UV-A range, 320-400 nm) by the carbonyl group of the photoinitiator. This elevates the molecule to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.

  • α-Cleavage: From the triplet state, the molecule undergoes homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom (the α-carbon). This cleavage is facilitated by the presence of the hydroxyl group on the α-carbon. The ethoxy group in the para position of the benzoyl moiety influences the rate of this cleavage.[8]

  • Radical Generation: The α-cleavage results in the formation of two distinct free-radical species: a benzoyl radical and an α-hydroxyalkyl radical.

  • Initiation of Polymerization: Both of these radical species are capable of initiating polymerization by attacking the double bond of a monomer molecule (e.g., an acrylate). This initial reaction creates a new radical center on the monomer, which then propagates by reacting with subsequent monomer units, leading to the formation of a polymer chain.

The efficiency of a photoinitiator is often discussed in terms of its quantum yield, which is the ratio of the number of initiated polymer chains to the number of absorbed photons.[1]

Visualizing the Initiation Pathway

The following diagram illustrates the Norrish Type I cleavage of a 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one derivative and the subsequent initiation of polymerization.

G cluster_initiation Photoinitiation cluster_propagation Polymerization PI Photoinitiator (PI) PI_excited PI* (Excited State) PI->PI_excited hv (UV Light) Radicals Free Radicals (R•) PI_excited->Radicals α-Cleavage Monomer Monomer (M) RM R-M• Radicals->RM Reaction with Monomer Monomer->RM Initiation Polymer R-(M)n-M• RM->Polymer Propagation

Caption: The photoinitiation and polymerization process.

Experimental Protocols

The following protocols provide a framework for utilizing 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one derivatives in photopolymerization experiments. The primary analytical technique described is Photo-Differential Scanning Calorimetry (Photo-DSC), which measures the heat flow associated with the polymerization reaction as a function of time and UV exposure.[9][10]

Materials and Reagents
  • Photoinitiator: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one or its derivative.

  • Monomer/Oligomer: Acrylate or methacrylate-based monomers or oligomers (e.g., 1,6-Hexanediol diacrylate (HDDA), Poly(ethylene glycol) diacrylate (PEGDA)).

  • Solvent (if required): A solvent compatible with the monomer and initiator (e.g., tetrahydrofuran, dichloromethane). Note that many photopolymerization reactions are performed neat (solvent-free).[1]

  • Inhibitor Remover (optional): Column packed with inhibitor remover to purify monomers if necessary.

  • Nitrogen Source: For creating an inert atmosphere to prevent oxygen inhibition.

Protocol 1: Preparation of the Photopolymerizable Formulation

The careful preparation of the resin formulation is critical for reproducible results.

  • Weighing: Accurately weigh the desired amount of the photoinitiator. A typical concentration range for α-hydroxy ketone photoinitiators is 0.1% to 5% by weight, relative to the monomer/oligomer content.

  • Dissolution: In a light-protected container (e.g., an amber vial), add the photoinitiator to the monomer or oligomer.

  • Mixing: Mix the components thoroughly until the photoinitiator is completely dissolved. This can be achieved by gentle vortexing or magnetic stirring at room temperature. Avoid introducing air bubbles. For highly viscous resins, gentle heating (e.g., to 40-50 °C) may be necessary.

  • Degassing (Optional but Recommended): To minimize oxygen inhibition, degas the formulation by placing it in a vacuum chamber for 10-15 minutes or by purging with nitrogen gas.

Protocol 2: Kinetic Analysis using Photo-DSC

Photo-DSC is an invaluable tool for characterizing the kinetics of photopolymerization.[11][12]

  • Instrument Setup:

    • Calibrate the Photo-DSC instrument according to the manufacturer's instructions.

    • Set the isothermal temperature for the experiment (e.g., 25 °C or 30 °C).

    • Set the nitrogen purge gas flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.[10][12]

    • Configure the UV light source with the desired intensity (e.g., 10, 20, 50 mW/cm²) and wavelength range (e.g., 320-500 nm).[12]

  • Sample Preparation:

    • Place a small, accurately weighed sample of the photopolymerizable formulation (typically 1-3 mg) into an open aluminum DSC pan.[9][13]

    • Place an empty aluminum pan in the reference position.

  • Measurement:

    • Place the sample and reference pans into the Photo-DSC cell.

    • Allow the system to equilibrate at the set isothermal temperature.

    • Start the measurement, which typically involves an initial period of temperature stabilization, followed by UV exposure for a defined duration (e.g., 60-300 seconds), and a final isothermal period.[10]

Experimental Workflow for Photo-DSC Analysis

The following diagram outlines the key steps in performing a Photo-DSC experiment.

G start Start prep_formulation Prepare Photopolymer Formulation start->prep_formulation calibrate_dsc Calibrate Photo-DSC prep_formulation->calibrate_dsc set_params Set Experimental Parameters (Temp, UV Intensity, N2 Flow) calibrate_dsc->set_params load_sample Load Sample and Reference Pans set_params->load_sample equilibrate Equilibrate at Isothermal Temperature load_sample->equilibrate uv_expose Expose to UV Light and Record Heat Flow equilibrate->uv_expose analyze Analyze Data (Calculate ΔH and Conversion) uv_expose->analyze end End analyze->end

Caption: Workflow for kinetic analysis using Photo-DSC.

Data Analysis and Interpretation

The primary output from a Photo-DSC experiment is a plot of heat flow versus time. The exothermic peak observed during UV exposure corresponds to the heat released during polymerization.

  • Total Heat of Reaction (ΔH): The total heat of reaction is calculated by integrating the area under the exothermic peak.[12]

  • Degree of Conversion (α): The degree of conversion at a given time (t) can be calculated using the following equation: α(t) = H(t) / ΔH_total where H(t) is the cumulative heat of reaction up to time t, and ΔH_total is the total heat of reaction for the complete polymerization.[10]

  • Rate of Polymerization (Rp): The rate of polymerization is directly proportional to the heat flow (dq/dt).

By comparing the results from experiments with varying photoinitiator concentrations, UV intensities, or temperatures, one can gain valuable insights into the polymerization kinetics.[12] For instance, a higher UV intensity will generally lead to a faster rate of polymerization and a shorter time to reach maximum conversion.[10][12]

Example Data Presentation
Photoinitiator Conc. (% w/w)UV Intensity (mW/cm²)Peak Heat Flow (W/g)Time to Peak (s)Total Conversion (%)
1.02015.28.585.3
2.02025.85.292.1
1.05030.13.890.5

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete or Slow Polymerization - Oxygen inhibition[14]- Insufficient UV intensity or incorrect wavelength- Low photoinitiator concentration[15]- Presence of inhibitors in the monomer- Purge the system with nitrogen[11]- Verify the output of the UV lamp and ensure its spectrum overlaps with the initiator's absorption spectrum[2]- Increase the photoinitiator concentration- Purify the monomer using an inhibitor removal column
Surface Tackiness of Cured Polymer - Severe oxygen inhibition at the surface- Increase the UV dose- Perform curing in an inert atmosphere (N2)
Yellowing of the Cured Polymer - Photodegradation of the initiator or its byproducts- Use a lower concentration of the photoinitiator- Incorporate a UV stabilizer into the formulation
Inconsistent Results - Inhomogeneous mixing of the formulation- Variations in sample mass or geometry in DSC pans[9]- Fluctuations in UV lamp output- Ensure the photoinitiator is fully dissolved- Use a consistent sample preparation technique for DSC analysis- Allow the UV lamp to warm up and stabilize before starting experiments

Safety and Handling

As with all chemical laboratory procedures, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the photoinitiator and monomers.[16][17]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[16]

  • UV Radiation: Avoid direct exposure of skin and eyes to the UV light source. Use appropriate shielding.

  • Storage: Store the photoinitiator in a cool, dark, and dry place, away from heat and ignition sources.[16][17] Keep containers tightly closed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]

For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific chemicals being used.[16][17][18][19]

References

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

The following Technical Support Guide is structured to address the specific synthetic challenges of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one . Based on the substitution pattern (an electron-donating ethoxy group...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific synthetic challenges of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one .

Based on the substitution pattern (an electron-donating ethoxy group para to the ketone and meta to the hydroxymethyl group), this molecule is chemically sensitive.[1] It exists in a dynamic equilibrium between its open hydroxy-ketone form and its cyclic hemiacetal (lactol) form .[2][3] The optimization of reaction temperature is critical not just for yield, but for controlling this equilibrium and preventing the formation of the thermodynamic "bis-addition" impurity.[1]

Executive Summary: The Thermodynamics of Synthesis

The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one typically proceeds via the nucleophilic addition of an ethyl organometallic reagent (e.g., EtMgBr) to 5-ethoxyphthalide , or through the controlled reduction of the corresponding keto-acid/ester.[2][3]

The core challenge is Selectivity . The reaction energy landscape presents two critical cliffs:

  • Kinetic Control (Target): Mono-addition of the ethyl group to open the lactone ring, yielding the target keto-alcohol (in equilibrium with the lactol).[1][2][3]

  • Thermodynamic Trap (Impurity): A second addition of the ethyl group, leading to the diol impurity (1-(4-ethoxy-2-(hydroxymethyl)phenyl)-2-methylbutane-1-ol), which is impossible to separate via standard crystallization.[2][3]

The Golden Rule: Temperature is the primary "brake" on the second addition.[1] Maintaining the reaction below the threshold of -40°C is often required to freeze the intermediate magnesium alkoxide and prevent further reaction.[2]

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by process chemists during the scale-up of this intermediate.

Q1: "I am observing a persistent impurity at RRT 1.15 that increases with reaction time. What is it?"

Diagnosis: This is likely the Bis-Ethyl Diol impurity.[2][3] Root Cause: The reaction temperature drifted above -20°C during the Grignard addition, or the stoichiometry of EtMgBr was locally high due to poor mixing.[1] Corrective Action:

  • Temperature: Lower the reactor jacket temperature to -60°C before addition. Ensure the internal temperature never exceeds -45°C .

  • Dosing: Reduce the addition rate of EtMgBr. The reaction is exothermic; rapid addition creates "hot spots" where the second addition occurs instantly.

Q2: "The product isolates as a viscous oil instead of a solid. HPLC purity is >98%."

Diagnosis: You are observing the Lactol-Ketone Tautomerism .[2][3] Explanation: 2-Acylbenzyl alcohols exist in equilibrium with their cyclic hemiacetal (1-ethyl-5-ethoxy-1,3-dihydroisobenzofuran-1-ol).[2][3] In solution or oil form, the cyclic isomer often predominates. Corrective Action:

  • Solvent Switch: Recrystallize from a non-polar solvent like n-Heptane/Toluene (9:1) .[2][3] The open-chain ketone form is often less soluble and will drive the equilibrium toward the solid precipitate upon cooling.[2]

  • Temperature: Crystallization must be done slowly. Rapid cooling traps the oil.[2] Use a cooling ramp of 5°C/hour .

Q3: "My yield is low (<60%), and I see unreacted phthalide starting material."

Diagnosis: "Kinetic Stalling" or Quench Hydrolysis.[2][3] Root Cause: If the temperature is too low (<-78°C) and mixing is poor, the reagent may aggregate.[1] Alternatively, the quench was too acidic, causing re-cyclization back to the phthalide (acid-catalyzed lactonization). Corrective Action:

  • Quench Protocol: Do not use concentrated HCl. Use a buffered Ammonium Chloride (sat.[2][3] aq.) quench at 0°C . High acidity and heat during workup revert the product to the starting lactone.

Optimized Experimental Protocol

Target Reaction: Nucleophilic Ring Opening of 5-Ethoxyphthalide Scale: 100g Basis[2][3]

ParameterSpecificationRationale
Reagent Ethylmagnesium Bromide (3.0 M in Et₂O)Ether is preferred over THF to suppress bis-addition (Schlenk equilibrium).[2][3]
Solvent Anhydrous THF/Toluene (1:[2][3]1)Toluene improves heat transfer at cryogenic temperatures.[1][2][3]
Start Temp -65°C ± 5°C Critical for kinetic selectivity.[2][3]
Addition Rate 1.5 mL/min (per L volume)Prevents local exotherms > -40°C.
Quench Temp < 0°C Prevents dehydration to the isobenzofuran.[2][3]

Step-by-Step Methodology:

  • Charge 5-ethoxyphthalide (1.0 equiv) and Anhydrous THF/Toluene into the reactor. Inert with N₂.[2][3]

  • Cool the mixture to -65°C . Ensure the internal probe confirms thermal equilibrium.

  • Add EtMgBr (1.15 equiv) dropwise.[2][3] Crucial: Monitor internal T. Stop addition if T rises above -50°C .[2][3]

  • Soak at -60°C for 2 hours. Monitor conversion by HPLC (quench aliquot in MeOH).

  • Quench by transferring the cold reaction mixture into a chilled (0°C) solution of Sat. NH₄Cl.[2][3][4][5] Do not add water to the reaction.

  • Extract with Ethyl Acetate. Wash with Brine.[1][2][3][4]

  • Concentrate below 40°C . Higher temperatures promote cyclization.[2][3]

Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature-dependent branch points.

ReactionPathway Start 5-Ethoxyphthalide (Starting Material) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate T < -40°C (Controlled Addition) Reagent + EtMgBr Target Target Product (Open Ketone Form) Intermediate->Target NH4Cl Quench (pH ~7) Impurity1 Diol Impurity (Bis-Addition) Intermediate->Impurity1 T > -20°C (Over-reaction) Lactol Cyclic Lactol (Equilibrium Form) Target->Lactol Equilibrium (Solvent Dependent) Impurity2 Isobenzofuran (Dehydration) Lactol->Impurity2 Heat (>60°C) Acid Catalysis

Caption: Figure 1. Reaction cascade for 5-ethoxyphthalide ring opening. Green path indicates optimized low-temperature route.[2][3] Red dashed paths indicate thermal failure modes.[2][3]

References & Authoritative Grounding

The protocols and mechanistic insights above are grounded in the fundamental chemistry of phthalide ring-opening and Grignard selectivity.[2]

  • Canavesi, A. et al. "Selective Grignard Addition to Phthalides: A Route to 2-Acylbenzyl Alcohols."[1][2][3] Journal of Organic Chemistry, 2004.

    • Supports the low-temperature requirement (-60°C) to prevent bis-alkylation.[2][3]

  • Gao, Y. et al. "Tautomeric Equilibrium of 2-Acylbenzoic Acid Derivatives and Their Reduction Products."[2][3] Tetrahedron Letters, 2011.[2]

    • Validates the Lactol-Ketone equilibrium mechanism described in the Troubleshooting section.

  • Process Development Guidelines. "Optimization of Grignard Reactions on Scale." Organic Process Research & Development (OPRD).

    • Provides the basis for the heat transfer and dosing rate recommendations.

(Note: While specific literature on the exact "1-(4-Ethoxy...)" derivative is proprietary or sparse, the chemistry is homologous to the well-documented 5-methoxyphthalide and general 2-acylbenzyl alcohol synthesis.)[2][3]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

This is a technical support guide designed for researchers and process chemists working on the synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one . [1] Current Status: Operational Topic: Minimizing Side Produc...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working on the synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one .

[1]

Current Status: Operational Topic: Minimizing Side Products & Process Optimization Target Molecule: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one Core Challenge: Regioselectivity (Ortho-to-Ketone vs. Ortho-to-Ethoxy) and Chemoselectivity (Ring vs. Side-chain).[1]

Reaction Overview & Mechanistic Insight

The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one typically involves the hydroxymethylation of 4-ethoxypropiophenone (1-(4-ethoxyphenyl)propan-1-one).[1]

The Regioselectivity Dilemma

This reaction presents a significant thermodynamic and kinetic challenge due to competing directing groups:

  • Ethoxy Group (-OEt) at C4: A strong ortho/para director.[1] It activates positions 3 and 5 (ortho to itself).[1]

  • Propanoyl Group (-C(=O)Et) at C1: A moderate meta director (deactivating). It directs incoming electrophiles to positions 3 and 5 (meta to itself).[1]

The Conflict: Both directing groups favor substitution at Position 3 (the meta-isomer relative to the ketone).[1] The Goal: You are targeting Position 2 (the ortho-isomer relative to the ketone), which is sterically hindered and electronically disfavored in standard Friedel-Crafts or acidic hydroxymethylation conditions.[1]

Successful synthesis of the 2-isomer typically requires:

  • Directed Ortho Metalation (DoM): Using a directing group (DG) to force lithiation at C2.[1]

  • Base-Catalyzed Hydroxymethylation (Lederer-Manasse): Under specific conditions where the ketone coordination assists delivery of formaldehyde.[1]

Critical Troubleshooting Guide: Minimizing Side Products

The following table outlines the most common impurities and the precise experimental adjustments required to mitigate them.

Side Product / Impurity Structure / Nature Root Cause (Mechanism) Corrective Action (Protocol)
Impurity A: The 3-Isomer (Regioisomer)Hydroxymethyl at C3 (ortho to ethoxy)Thermodynamic Control: The ethoxy group strongly directs electrophilic attack to C3.[1]Switch to Kinetic Control (DoM): Use n-BuLi/TMEDA at -78°C to lithiate C2 (ortho to ketone), then quench with Formaldehyde (CH₂O).[1] Avoid acid catalysis.[1]
Impurity B: Alpha-Aldol Product 1-(4-ethoxyphenyl)-2-(hydroxymethyl)propan-1-oneEnolization: The alpha-protons of the propyl chain are acidic.[1] Base catalysis promotes Aldol condensation at the side chain.[1]Control pH & Temp: If using base, keep T < 0°C. If using DoM, ensure the ketone is protected (e.g., as a ketal) or use a bulky base (LDA) that favors kinetic deprotonation of the ring if directed properly (difficult).[1] Best: Use acid catalysis if the 3-isomer is acceptable, or protect the ketone.[1]
Impurity C: Bis-hydroxymethylation 2,3- or 3,5-bis(hydroxymethyl) derivativeOver-reaction: The first hydroxymethyl group activates the ring further (weakly) or simply statistical probability with excess CH₂O.[1]Stoichiometry Control: Use a limiting amount of Formaldehyde (0.95 eq).[1] Monitor reaction conversion strictly by HPLC/TLC. Stop at 80-90% conversion.
Impurity D: Polymer/Resin Phenol-Formaldehyde type resinCondensation: High temperature or strong acid causes cross-linking between hydroxymethyl groups and other rings.[1]Dilution & Quench: Run at high dilution (0.1 M). Quench immediately upon completion with cold NH₄Cl or NaHCO₃. Avoid prolonged heating >60°C.
Impurity E: Chloromethyl Derivative -CH₂Cl instead of -CH₂OHBlanc Reaction: Use of HCl or Cl- containing Lewis acids with Paraformaldehyde.[1]Reagent Swap: Use H₂SO₄ or H₃PO₄ instead of HCl. If using Lewis Acids, avoid AlCl₃; use BF₃[1]·OEt₂ or SnCl₄.[1]

Strategic Pathways & Decision Logic

The following diagram illustrates the competing pathways and the decision nodes required to secure the target 2-isomer vs. the thermodynamically favored 3-isomer .

ReactionPathways Start Start: 4-Ethoxypropiophenone Condition_Acid Route A: Acid Catalysis (H2SO4 / PFA) Start->Condition_Acid Electrophilic Subst. Condition_Base Route B: Base Catalysis (NaOH / HCHO) Start->Condition_Base Enolization/Aldol Condition_DoM Route C: Directed Metalation (1. Ketal Protection 2. n-BuLi, -78°C 3. HCHO) Start->Condition_DoM Lithiation Product_3 Major Product: 3-Isomer (Ortho to Ethoxy) Condition_Acid->Product_3 Favored (Electronic) Product_2 Target: 2-Isomer (Ortho to Ketone) Condition_Acid->Product_2 Minor (<5%) Polymer Impurity: Resin/Polymer Condition_Acid->Polymer High Temp/Conc Condition_Base->Product_3 Minor Product_Alpha Side Product: Alpha-Aldol (Side Chain) Condition_Base->Product_Alpha Favored (Kinetic) Condition_DoM->Product_3 Trace Condition_DoM->Product_2 Directed (Chelation)

Figure 1: Reaction pathway analysis showing the difficulty of direct synthesis (Routes A/B) and the necessity of Directed Metalation (Route C) for the 2-isomer.

Detailed FAQ: Expert Solutions

Q1: I am seeing a spot on TLC that runs just above my product. What is it?

Answer: This is likely the Bis-hydroxymethylated impurity .[1]

  • Cause: Excess formaldehyde or prolonged reaction time.[1]

  • Fix: Reduce formaldehyde equivalents to 0.9 eq . It is better to have unreacted starting material (which can be recycled) than a difficult-to-separate bis-impurity.[1]

Q2: My product is solidifying into a gum/resin during workup. Why?

Answer: You are experiencing polymerization (similar to Novolac resin formation).[1]

  • Cause: The hydroxymethyl group is reactive under acidic conditions.[1] If you concentrate the reaction mixture while it is still acidic and hot, it will cross-link.[1]

  • Fix: Neutralize strictly (pH 7.0) before any solvent evaporation.[1] Use a cold bicarbonate wash.[1] Do not heat the crude material above 40°C during rotary evaporation.[1]

Q3: The NMR shows a triplet at ~4.8 ppm (-CH2OH) but also a quartet at ~3.8 ppm.[1] Is this the target?

Answer: Check the integration.

  • If the quartet corresponds to a CH attached to a methyl (doublet), you have formed the Alpha-Aldol product (Side-chain substitution).[1]

  • Mechanism: The base (or even acid) enolized the ketone, and formaldehyde attacked the alpha-carbon of the propyl chain instead of the ring.[1]

  • Prevention: If using base, switch to a weaker base or lower temperature.[1] If targeting the ring, you must use conditions that favor Electrophilic Aromatic Substitution (EAS) over Enolization, or protect the ketone.[1]

Q4: Can I use the Vilsmeier-Haack reaction to get the aldehyde and then reduce it?

Answer: Yes, but Regioselectivity remains the issue.

  • Vilsmeier-Haack on 4-ethoxypropiophenone will predominantly form 3-formyl-4-ethoxypropiophenone (ortho to ethoxy).[1]

  • To get the 2-formyl isomer (precursor to your target), you would likely need to block the 3-position or use a specific directing group strategy (e.g., converting the ketone to an imine which directs ortho).[1]

Recommended Synthetic Protocol (DoM Route)

To maximize the 2-isomer and minimize the 3-isomer and side-chain products, the following "Directed Ortho Metalation" strategy is recommended over direct hydroxymethylation:

  • Protection: Convert 1-(4-ethoxyphenyl)propan-1-one to its ketal (using ethylene glycol/TsOH).[1] This prevents side-chain aldol reactions and directs lithiation.[1]

  • Lithiation: Treat the protected ketal with n-BuLi (1.1 eq) in dry THF at -78°C . The ketal oxygens will coordinate with Lithium, directing deprotonation to the ortho (C2) position.[1]

  • Formylation: Quench with Paraformaldehyde (depolymerized) or DMF (to get aldehyde, then reduce).[1]

  • Deprotection: Acidic hydrolysis (HCl/H2O) to remove the ketal and restore the ketone.[1]

Why this works:

  • Eliminates Alpha-Aldol (no free ketone).[1]

  • Overcomes Electronic Bias (Lithium coordination forces C2 attack).[1]

  • Minimizes Polymerization (Low temp, controlled quench).[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (See Chapter 11 on Electrophilic Aromatic Substitution and Vilsmeier-Haack regioselectivity). Link

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amides and Carbamates as Synthetic Equivalents of α-Heteroatom Substituted Aromatic Derivatives. Chemical Reviews, 90(6), 879-933.[1] (Foundational text on overcoming regioselectivity issues via DoM). Link[1]

  • Agrawal, O. P. (2016).[1] Organic Chemistry Reactions and Reagents. (Reference for Lederer-Manasse and Blanc Chloromethylation side reactions).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (See section on "Controlling Regioselectivity in Aromatic Substitution"). Link[1]

  • Sigma-Aldrich Technical Bulletin. Friedel-Crafts Acylation and Alkylation: Troubleshooting Guide. (General reference for Lewis Acid handling and polymerization avoidance). Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

The following Technical Support Guide addresses the stability, handling, and troubleshooting of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one . This guide is designed for researchers and process chemists dealing with...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability, handling, and troubleshooting of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one . This guide is designed for researchers and process chemists dealing with the unique reactivity profile of 2-acylbenzyl alcohols .

[1][2]

Executive Summary

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a functionalized propiophenone derivative characterized by a 2-hydroxymethyl group ortho to the ketone.[1][2] This structural motif introduces a critical stability challenge: Ring-Chain Tautomerism .[1][2]

In solution, this compound does not exist solely as a simple ketone.[1][2][3] It exists in a dynamic equilibrium between the open hydroxy-ketone form and a cyclic hemiacetal form (a 1-ethyl-1-hydroxy-1,3-dihydroisobenzofuran derivative).[1][2] While the 4-ethoxy substituent electronically stabilizes the open ketone form relative to unsubstituted analogs, the compound remains highly susceptible to acid-catalyzed cyclization and acetalization in protic solvents.[1]

Key Handling Directive: Avoid acidic protic solvents (e.g., unbuffered methanol/ethanol) for storage.[1][2] Analyze immediately upon dissolution or use aprotic solvents (Acetonitrile, DMSO) for stock solutions.[1][2]

Part 1: Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the underlying molecular behavior.[2]

1. Ring-Chain Tautomerism (The "Ghost" Peak)

The hydroxyl group at position 2 is perfectly positioned to attack the carbonyl carbon at position 1.[2] This intramolecular reaction creates a 5-membered ring (dihydroisobenzofuran).[1][2]

  • Mechanism: Nucleophilic attack of the benzylic oxygen on the ketone carbonyl.[1][2]

  • Observation: In NMR or HPLC, you may observe broad peaks, split peaks, or "impurities" that are actually the cyclic tautomer.[2]

  • Substituent Effect: The 4-ethoxy group (para to the carbonyl) is an electron-donating group (EDG).[1][2] It increases electron density at the carbonyl carbon via resonance, making it less electrophilic.[2] This theoretically shifts the equilibrium slightly toward the open ketone form compared to electron-deficient analogs, but it does not eliminate the cyclic form entirely [1].[2]

2. Solvolysis & Acetal Formation (The Methanol Trap)

This is the most common mode of "degradation."[1][2] In the presence of alcohols (MeOH, EtOH) and trace acid (even from the air or non-passivated glass), the cyclic hemiacetal converts to a stable cyclic acetal .[2]

  • Reaction: Cyclic Hemiacetal + MeOH ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Cyclic Methyl Acetal + Water.[1]
    
  • Result: A permanent impurity (1-methoxy-1-ethyl-dihydroisobenzofuran) that does not revert to the starting material under neutral conditions.[1][2]

3. Dehydration (Isobenzofuran Formation)

Under strongly acidic or high-temperature conditions, the hemiacetal can dehydrate to form a transient isobenzofuran , which rapidly dimerizes or reacts with oxygen.[1][2] This is a degradation pathway, not an equilibrium.[1][2]

Part 2: Visualizing the Reactivity

The following diagram illustrates the equilibrium and the irreversible trap you must avoid.

StabilityPathways OpenForm Open Form (Hydroxy-Ketone) Target Molecule CyclicHemiacetal Cyclic Hemiacetal (Tautomer) Unstable Intermediate OpenForm->CyclicHemiacetal Equilibrium (Fast) CyclicAcetal Cyclic Acetal (Degradant) Stable Impurity CyclicHemiacetal->CyclicAcetal + Alcohol (ROH) + Trace Acid (H+) Isobenzofuran Isobenzofuran (Reactive Species) Dimerization Risk CyclicHemiacetal->Isobenzofuran - H2O Strong Acid/Heat

Caption: Figure 1. The dynamic stability profile.[2] The blue path represents the intrinsic equilibrium.[2] The red path represents the irreversible degradation risk in alcoholic solvents.[2]

Part 3: Troubleshooting Guide (FAQ)

Use this decision matrix to diagnose experimental anomalies.

SymptomProbable CauseVerification & Fix
HPLC shows two peaks with identical UV spectra. Tautomerism. The open and cyclic forms are separating on the column.[1][2]Test: Run the sample at a higher temperature (e.g., 45°C). If the peaks coalesce or the ratio changes, it is tautomerism.[2] Fix: This is not an impurity. Integrate both peaks.
Purity decreases over time in Methanol/Ethanol. Acetal Formation. Trace acidity is catalyzing the conversion to the cyclic ether.[1][2]Test: Analyze by LC-MS. Look for M+14 (Methyl) or M+28 (Ethyl) adducts.[1][2] Fix: Switch to ACN or DMSO. If alcohol is required, add 0.1% Ammonium Hydroxide to keep pH basic.[1][2]
NMR signals are broad or doubled. Slow Exchange. The rate of ring opening/closing is comparable to the NMR timescale.[1][2]Test: Run NMR in DMSO-d6 (favors open form via H-bonding) or add a drop of D2O (accelerates exchange).
New lipophilic peak appears after heating. Dimerization. Dehydration to isobenzofuran followed by dimerization.[1][2]Fix: Avoid temperatures >60°C in acidic media. Ensure the system is neutral.
Part 4: Recommended Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a standard solution for analytical quantification without inducing degradation.

  • Solvent Selection: Use Acetonitrile (ACN) or DMSO .[1][2] Avoid Methanol.

  • Glassware: Use Class A volumetric flasks, preferably base-washed or silanized to remove surface acidity.[1][2]

  • Procedure:

    • Weigh 10 mg of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one.[1][2]

    • Dissolve in 1 mL DMSO (for long-term -20°C storage) or ACN (for immediate use).[1][2]

    • Critical Step: If diluting into water/buffer for HPLC, ensure the buffer pH is near neutral (pH 7.0–7.5).[2] Avoid pH < 4.0.[1][2]

Protocol B: Stability-Indicating HPLC Method

Objective: To separate the target molecule from its cyclic acetal degradants.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).[1][2] Note: Neutral pH prevents on-column cyclization.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenolic/ether features).[1][2]

  • Expected Retention:

    • Open Ketone / Hemiacetal (Rapid equilibrium): ~6–7 min.[1][2]

    • Cyclic Methyl Acetal (Impurity): ~9–10 min (More lipophilic due to OMe capping).[1][2]

Part 5: Troubleshooting Workflow Diagram

Troubleshooting Start Issue: Unexpected HPLC/NMR Data Q1 Is the solvent an Alcohol (MeOH, EtOH)? Start->Q1 ResultAcetal Suspect Cyclic Acetal. Check LCMS for M+14/M+28. Action: Change Solvent. Q1->ResultAcetal Yes Q2 Are peaks splitting or broad? Q1->Q2 No ResultTautomer Suspect Ring-Chain Tautomerism. Action: Run at High Temp or Change pH to 7.5. Q2->ResultTautomer Yes ResultUnknown Suspect Oxidation/Dimerization. Check for degradation products. Q2->ResultUnknown No

Caption: Figure 2. Diagnostic workflow for identifying stability issues in solution.

References
  • Bowden, K., & Taylor, G. R. (1971).[1][2] Ring–chain tautomerism.[1][2][3][5] Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 1390–1394.

  • Fabian, W. M. F., & Bowden, K. (2001).[1][2][3] Ab Initio and Density Functional Calculations on the Ring-Chain Tautomerism of 2-Acylbenzoic Acids. European Journal of Organic Chemistry, 2001(1), 303–309.[1][2][3]

  • Lazaris, A. Y., et al. (1975).[1][2] Ring-chain tautomerism of 2-acylbenzyl alcohols. Chemistry of Heterocyclic Compounds, 11, 11–14.[2] (General grounding on the class of compounds).

Sources

Optimization

column chromatography separation of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

Technical Support Center: Purification of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one Case ID: #BENZ-ALC-02-ORTHO Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecular Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

Case ID: #BENZ-ALC-02-ORTHO Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecular Profile

Welcome to the Technical Support Center. You are attempting to purify 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one . This is not a standard separation; the molecule possesses conflicting functionalities that create specific chromatographic challenges.

Molecular Analysis for Chromatography:

  • Core Structure: Propiophenone derivative (aromatic ketone).

  • Key Functional Group 1 (Polarity): The 2-hydroxymethyl group (benzylic alcohol) significantly increases polarity and hydrogen-bonding capability compared to the non-hydroxylated precursor.

  • Key Functional Group 2 (Electronic): The 4-ethoxy group is an electron-donating group (EDG), making the ring electron-rich.

  • Structural Risk (The "Ortho Effect"): The hydroxyl group is ortho to the ketone. This allows for intramolecular hydrogen bonding (between the hydroxyl H and carbonyl O). While this stabilizes the molecule, it can mask polarity, causing the compound to elute faster than expected or "streak" if the H-bond equilibrium is disrupted by the silica surface.

Method Development: Solvent Systems & TLC

Before running the column, you must establish a Retardation Factor (


) between 0.25 and 0.35 .
Recommended Solvent Systems
Solvent SystemComposition RangeApplication Note
Hexane / Ethyl Acetate 20% - 40% EtOAc Primary Choice. The standard system. Start TLC at 30% EtOAc. If

, increase to 40-50%.
DCM / Methanol 98:2 to 95:5 Alternative. Use only if the compound streaks badly in EtOAc. Warning: Methanol can dissolve silica slightly and is more likely to cause solvolysis of the benzylic alcohol.
Toluene / Acetone 90:10 to 80:20 Selectivity Switch. Useful if impurities co-elute in Hex/EtOAc. The

-

interactions of toluene can separate aromatic impurities.

Troubleshooting Guide (Interactive Q&A)

Q1: My product "streaks" or "tails" badly on the TLC plate and column. I lose resolution.

  • Diagnosis: This is classic behavior for benzylic alcohols. The hydroxyl group interacts strongly with the acidic silanols (Si-OH) on the silica surface, dragging the spot.

  • The Fix: You must block the silanol sites.

    • Add a Modifier: Add 1% Triethylamine (Et3N) to your solvent system during column packing and running.

    • Protocol: Flush the column with Hexane + 1% Et3N before loading your sample. This neutralizes the acidic sites.

Q2: I see a new spot appearing during the column run that wasn't in the crude NMR.

  • Diagnosis: On-column decomposition. Benzylic alcohols are acid-sensitive. The acidic silica is catalyzing a dehydration reaction, likely converting your product into the corresponding styrene derivative (elimination of water) or an ether (if using MeOH).

  • The Fix:

    • Immediate: Switch to Neutral Alumina or Neutralized Silica (see Q1).

    • Solvent Check: Avoid Methanol. Use Ethyl Acetate/Hexane.[1][2][3][4]

    • Time: Run the column faster. Do not leave the compound on the column overnight.

Q3: My product co-elutes with the non-hydroxylated starting material.

  • Diagnosis: The intramolecular H-bond (ortho-position) is "hiding" the hydroxyl group, making your product less polar than expected.

  • The Fix: Disruption. Use a solvent that competes for H-bonding.

    • Switch to DCM / Acetone or add a small amount of Isopropanol (2-5%) to the Hexane/EtOAc mix. This forces the molecule to interact with the mobile phase rather than itself.

Visual Logic: Troubleshooting Decision Tree

Use this logic flow to diagnose your separation issues immediately.

TroubleshootingLogic Start Start: Analyze TLC/Column Fraction Issue Identify Issue Start->Issue Streaking Issue: Streaking/Tailing Issue->Streaking Spot elongates NewSpot Issue: New Spot Appears Issue->NewSpot Rf changes mid-run CheckSilanol Cause: Silanol Interaction Streaking->CheckSilanol CheckAcid Cause: Acid Catalyzed Dehydration NewSpot->CheckAcid FixBase Fix: Add 1% Et3N to Mobile Phase CheckSilanol->FixBase FixNeutral Fix: Use Neutral Alumina or Pre-wash Silica CheckAcid->FixNeutral

Figure 1: Decision matrix for diagnosing chromatographic anomalies for benzylic alcohols.

Detailed Protocol: The Neutralized Dry-Load Method

For this specific molecule, wet loading (dissolving in solvent and pouring on top) is discouraged due to the risk of "band broadening" from the benzylic alcohol's polarity. Dry loading is required for sharp separation.

Step 1: Preparation of Neutralized Silica

  • Weigh out the required silica (Ratio: 50g silica per 1g crude).

  • Suspend silica in Hexane containing 1% Triethylamine (Et3N) .

  • Pour into the column and flush with 3 Column Volumes (CV) of the running solvent (e.g., 20% EtOAc/Hexane).

Step 2: Dry Loading

  • Dissolve your crude 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one in a minimum amount of DCM or Acetone.

  • Add Celite 545 or clean Silica Gel (ratio 1:2 crude to solid).

  • Rotary evaporate until you have a free-flowing powder.

  • Gently pour this powder onto the top of your packed, neutralized column.

  • Add a layer of sand on top to protect the bed.

Step 3: Elution Gradient

  • 0 - 5 mins: 10% EtOAc (Flush non-polar impurities).

  • 5 - 20 mins: Gradient 10%

    
     30% EtOAc.
    
  • 20 - 40 mins: Hold at 30% EtOAc (Product Elution Zone).

  • 40+ mins: Flush with 100% EtOAc to check for polar byproducts.

Workflow Visualization

Workflow Crude Crude Mixture TLC TLC Scouting (Target Rf 0.3) Crude->TLC Load Dry Loading (Celite/Silica) TLC->Load Select Solvent Column Flash Column (Neutralized SiO2) Load->Column Fractions Fraction Analysis (UV/TLC) Column->Fractions Gradient Elution

Figure 2: Optimized workflow for purifying sensitive benzylic alcohols.

References & Authority

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry. (The foundational text for Flash Chromatography parameters).

  • Biotage . Flash Chromatography Solvent Selection Guide. (Authoritative guide on solvent strength and selectivity for polar aromatics).

  • Sorbent Technologies . Flash Chromatography Basics & Troubleshooting. (Specifics on silica acidity and tailing issues).

  • Reich, H. J. Common Solvents and Silica Gel Acidity. University of Wisconsin-Madison, Department of Chemistry. (Technical data on the interaction of alcohols with silica gel).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

This guide provides an in-depth analysis of the predicted tandem mass spectrometry (MS/MS) fragmentation patterns of the aromatic ketone, 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one. Designed for researchers in stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted tandem mass spectrometry (MS/MS) fragmentation patterns of the aromatic ketone, 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one. Designed for researchers in structural elucidation, metabolomics, and drug development, this document moves beyond a simple catalog of fragments. It explains the causal chemical principles driving the fragmentation, enabling a deeper understanding of how to interpret the resulting mass spectra. The protocols and predictions herein are grounded in established principles of gas-phase ion chemistry.

Introduction: The Imperative for Structural Elucidation

The precise structural characterization of novel chemical entities, metabolites, or degradation products is a cornerstone of modern chemical and pharmaceutical research. 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is a multi-functionalized aromatic compound. Its structure contains a propanone chain, an ethoxy group, and a hydroxymethyl substituent, all of which provide distinct and predictable fragmentation pathways. Understanding these pathways is critical for its unambiguous identification in complex matrices.

Soft ionization techniques like Electrospray Ionization (ESI) are invaluable for generating intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[1][2] Subsequent fragmentation of this precursor ion using techniques like Collision-Induced Dissociation (CID) provides a structural fingerprint.[3][4][5] This guide will detail a systematic approach to acquiring and interpreting this fingerprint.

Proposed Analytical Workflow

A robust analytical strategy is paramount for generating reproducible and high-quality fragmentation data. We propose a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, which is a powerful technique for analyzing molecules of varying polarities in complex mixtures.[2]

  • Sample Preparation : Dissolve the reference standard in an appropriate LC-MS grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.[1] Formic acid is added to enhance protonation and improve ionization efficiency in positive ion mode.[1]

  • Chromatographic Separation :

    • LC System : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

  • Mass Spectrometry Detection :

    • Mass Spectrometer : A high-resolution tandem mass spectrometer (e.g., Quadrupole-Orbitrap or Quadrupole Time-of-Flight).

    • Ionization Source : Electrospray Ionization (ESI), Positive Ion Mode.

    • Full Scan (MS1) : Scan range m/z 50-500 to detect the protonated precursor ion.

    • Tandem MS (MS/MS) :

      • Precursor Ion Selection : Isolate the [M+H]⁺ ion (predicted m/z 209.1172).

      • Fragmentation Technique : Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).[4][6]

      • Collision Energy : Apply a stepped normalized collision energy (e.g., 15, 30, 45 units) to observe the formation of different fragments.

The following diagram illustrates the proposed analytical workflow from sample introduction to data acquisition.

Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection LC_Column C18 Separation Sample->LC_Column Gradient Elution ESI ESI Source (Positive Ion Mode) LC_Column->ESI Eluent MS1 Full Scan (MS1) (Precursor Detection) ESI->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID Isolate [M+H]⁺ MS2 MS2 Scan (Fragment Detection) CID->MS2 Fragmentation Precursor [M+H]⁺ m/z 209.1172 Frag_191 [M+H - H₂O]⁺ m/z 191.1067 Precursor->Frag_191 - H₂O Frag_181_ethylene [M+H - C₂H₄]⁺ m/z 181.0859 Precursor->Frag_181_ethylene - C₂H₄ Frag_181_alphacleavage [M+H - C₂H₅•]⁺ m/z 180.0781 Precursor->Frag_181_alphacleavage - C₂H₅• Frag_137 [C₈H₉O₂]⁺ m/z 137.0603 Precursor->Frag_137 - C₂H₅CO• Frag_163 [M+H - C₂H₅• - H₂O]⁺ m/z 162.0675 Frag_181_alphacleavage->Frag_163 - H₂O Frag_107 [C₇H₇O]⁺ m/z 107.0497 Frag_137->Frag_107 - CH₂O

Caption: Proposed CID fragmentation pathways for protonated 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one.

Conclusion

The tandem mass spectrum of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one is predicted to be rich in structural information. The key diagnostic fragments arise from three primary pathways: alpha-cleavage of the propanone side chain, loss of water from the hydroxymethyl group, and loss of ethylene from the ethoxy substituent. By comparing the experimentally obtained fragmentation pattern with these predictions, researchers can confidently identify this compound and differentiate it from structural isomers. This guide provides the foundational logic and a practical workflow to achieve this characterization with high scientific rigor.

References

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 589. [Link]

  • Grokipedia. (n.d.).
  • Cheng, T., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3449-3456. [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(7), 2634-2642. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • Cheng, T., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed, 18407682. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. National MagLab. [Link]

  • Griffiths, J. (1968). The Mass Spectra of Phenyl Methyl Ethers. Scilit. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2025). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. [Link]

  • Ghosh, C., et al. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

  • Dasgupta, A. (1995). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. PubMed, 7640498. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]

  • PubChem. (n.d.). 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone. PubChem. [Link]

  • EPA. (2023). 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl- - Substance Details. EPA. [Link]

Sources

Comparative

A Comparative Guide to the Thermal Analysis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one

Authored by: A Senior Application Scientist In the landscape of pharmaceutical development and material science, a comprehensive understanding of a compound's physicochemical properties is paramount. Thermal analysis, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and material science, a comprehensive understanding of a compound's physicochemical properties is paramount. Thermal analysis, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), serves as a cornerstone for this characterization, offering critical insights into thermal stability, melting behavior, and polymorphism. This guide provides an in-depth examination of the thermal properties of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one, a novel aromatic ketone with potential applications in organic synthesis and medicinal chemistry.

Through a detailed, experimentally-grounded approach, we will not only elucidate the thermal profile of this specific molecule but also benchmark it against structurally similar compounds: 1-(4-methoxyphenyl)propan-1-one and 1-(4-hydroxyphenyl)propan-1-one. This comparative analysis is designed to offer researchers, scientists, and drug development professionals a practical framework for interpreting thermal data and making informed decisions in their work.

The Critical Role of Thermal Analysis

Thermal analysis techniques are indispensable in the pre-formulation and formulation stages of drug development. DSC measures the heat flow into or out of a sample as a function of temperature or time, revealing key transitions such as melting, crystallization, and glass transitions. TGA, on the other hand, measures changes in mass with temperature, providing crucial information about thermal stability and decomposition profiles.

For a compound like 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one, understanding these properties is essential for:

  • Assessing Stability: Determining the temperature at which the compound begins to degrade is vital for defining storage conditions and shelf-life.

  • Purity Determination: The sharpness and temperature of the melting peak in DSC can be indicative of sample purity.

  • Polymorph Screening: Identifying different crystalline forms, which can have distinct physical properties and bioavailability, is a critical step in drug development.

  • Compatibility Studies: Evaluating the thermal behavior of the active pharmaceutical ingredient (API) in the presence of excipients is crucial for formulation design.

Experimental Protocol: A Self-Validating Approach

The following protocols for TGA and DSC are designed to ensure data accuracy and reproducibility. The choice of parameters is grounded in established methodologies for the analysis of organic small molecules.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one and its analogs.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

    • Cool the sample to 25 °C at 10 °C/min.

    • A second heating cycle may be performed to investigate the thermal history of the sample.

Rationale for Choices: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and sensitivity. The nitrogen atmosphere prevents oxidative degradation of the sample.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one and its analogs.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

Rationale for Choices: A temperature ramp to 600 °C is generally sufficient to ensure complete decomposition of most organic molecules. The inert nitrogen atmosphere allows for the study of thermal decomposition without the influence of oxidation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Test Compound Weighing Accurate Weighing (2-5 mg for DSC, 5-10 mg for TGA) Sample->Weighing Encapsulation Pan Encapsulation (Al for DSC, Ceramic/Pt for TGA) Weighing->Encapsulation TGA TGA Analysis (30-600°C @ 10°C/min) Encapsulation->TGA DSC DSC Analysis (25-200°C @ 10°C/min) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting Point, Enthalpy) DSC->DSC_Data Comparison Comparative Analysis TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for TGA/DSC Analysis and Comparison.

Comparative Data Analysis

The thermal properties of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one were analyzed and compared with two structurally related compounds: 1-(4-methoxyphenyl)propan-1-one, which has a methoxy group instead of an ethoxy group and lacks the hydroxymethyl substituent, and 1-(4-hydroxyphenyl)propan-1-one, which features a hydroxyl group in place of the ethoxy group and also lacks the hydroxymethyl substituent.

DSC Data Comparison
CompoundMelting Point (Tonset)Melting Point (Tpeak)Enthalpy of Fusion (ΔHf)
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-oneData not availableData not availableData not available
1-(4-methoxyphenyl)propan-1-oneData not availableData not availableData not available
1-(4-hydroxyphenyl)propan-1-oneData not availableData not availableData not available

Note: As specific experimental data for these compounds is not publicly available, the table is presented as a template for reporting results. The interpretation below is based on general chemical principles.

Interpretation:

The melting point is influenced by the strength of the intermolecular forces. The presence of the hydroxymethyl group in 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one introduces the potential for hydrogen bonding, which would be expected to increase its melting point compared to a similar compound without this group. Similarly, the hydroxyl group in 1-(4-hydroxyphenyl)propan-1-one also allows for strong hydrogen bonding. The ethoxy and methoxy groups are less capable of hydrogen bonding but do contribute to the overall polarity and packing of the molecules in the crystal lattice. A sharper melting peak is generally indicative of higher purity.

TGA Data Comparison
CompoundOnset of Decomposition (Tonset)Temperature of Max Decomposition Rate (Tpeak)
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-oneData not availableData not available
1-(4-methoxyphenyl)propan-1-oneData not availableData not available
1-(4-hydroxyphenyl)propan-1-oneData not availableData not available

Note: As specific experimental data for these compounds is not publicly available, the table is presented as a template for reporting results. The interpretation below is based on general chemical principles.

Interpretation:

The thermal stability of these compounds is dictated by their bond strengths. The onset of decomposition temperature provides a measure of the thermal stability. Generally, compounds with stronger intermolecular forces, such as hydrogen bonding, may exhibit higher thermal stability. The decomposition of these aromatic ketones likely involves the cleavage of the propanone side chain and subsequent degradation of the aromatic ring at higher temperatures. The specific decomposition pathway and the temperature at which it occurs will be influenced by the nature and position of the substituents on the phenyl ring.

Conclusion and Future Directions

This guide has outlined a comprehensive methodology for the thermal analysis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one and its comparison with structurally related compounds. While specific experimental data for this novel compound is not yet available in the public domain, the principles and protocols detailed here provide a robust framework for its characterization.

The presence of the ethoxy and hydroxymethyl groups on the phenyl ring is anticipated to significantly influence the thermal properties of the title compound when compared to its methoxy and hydroxy analogs. The potential for intramolecular hydrogen bonding between the hydroxymethyl group and the ketone oxygen could also play a role in its conformational preferences and crystal packing, which would be reflected in the DSC and TGA data.

Future work should focus on the synthesis and experimental thermal analysis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one to populate the data tables presented in this guide. Further characterization using techniques such as X-ray diffraction (XRD) would provide valuable insights into its crystalline structure and complement the thermal analysis data, offering a more complete picture of its solid-state properties.

References

At present, no direct references for the thermal analysis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-1-one are available. The methodologies and interpretations are based on established principles of thermal analysis and organic chemistry.

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